3'-Deoxycytidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHOTKZTEUZTHX-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=NC2=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80990793 | |
| Record name | 1-(3-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80990793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7057-33-2 | |
| Record name | 3′-Deoxycytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7057-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Deoxycytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80990793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3'-Deoxycytidine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxycytidine is a synthetic pyrimidine nucleoside analog that has garnered significant interest in the fields of oncology and virology. Structurally similar to the endogenous nucleoside deoxycytidine, it lacks the hydroxyl group at the 3' position of the deoxyribose sugar moiety. This modification is critical to its mechanism of action, enabling it to act as a chain terminator during nucleic acid synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential as a therapeutic agent.
Chemical Structure and Identification
This compound is systematically named 4-amino-1-((2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one. Its chemical identity is further defined by the following identifiers:
| Identifier | Value |
| CAS Number | 7057-33-2[1] |
| Molecular Formula | C₉H₁₃N₃O₄[1] |
| Molecular Weight | 227.22 g/mol [1] |
| IUPAC Name | 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
| InChI Key | ZHHOTKZTEUZTHX-SHYZEUOFSA-N |
| SMILES | C1--INVALID-LINK--N2C=CC(=NC2=O)N">C@HCO |
Physicochemical Properties
Experimental data on the physicochemical properties of this compound are limited. The following table includes available data, alongside data for the closely related isomer, 2'-Deoxycytidine, for comparative purposes. It is crucial to note that the properties of these isomers may differ.
| Property | This compound | 2'-Deoxycytidine (for comparison) |
| Melting Point | Data not available | 207-210 °C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in DMSO | Water: 870 mg/mL[2] |
| pKa | Data not available | Data not available |
| Appearance | White to light yellow solid | White powder |
Biological Activity and Mechanism of Action
This compound exhibits both anticancer and antiviral properties, primarily by interfering with nucleic acid synthesis. Its proposed mechanism of action involves several key steps:
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Cellular Uptake and Phosphorylation: this compound is transported into the cell where it is sequentially phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (3'-dCTP). Deoxycytidine kinase is a key enzyme in the initial phosphorylation step.
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Inhibition of Nucleic Acid Synthesis: As a nucleoside analog, 3'-dCTP can be incorporated into growing DNA and RNA chains by DNA and RNA polymerases, respectively. Due to the absence of a 3'-hydroxyl group, the addition of the subsequent nucleotide is blocked, leading to chain termination and the inhibition of DNA and RNA synthesis.
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Inhibition of Pre-ribosomal RNA Synthesis: this compound has been identified as a selective inhibitor of pre-ribosomal RNA (rRNA) in HeLa cells. The disruption of ribosome biogenesis is a key target for anticancer drug development.
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Induction of Apoptosis: By disrupting essential cellular processes such as DNA replication and ribosome synthesis, this compound can trigger programmed cell death, or apoptosis. This is a common mechanism of action for many anticancer and antiviral nucleoside analogs.
The following diagram illustrates the metabolic activation of this compound and its subsequent effects on cellular processes.
The induction of apoptosis by this compound likely proceeds through the intrinsic (mitochondrial) pathway, a common consequence of DNA damage and metabolic stress.
References
3'-Deoxycytidine's Mechanism of Action in DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3'-Deoxycytidine is a nucleoside analog that serves as a potent inhibitor of DNA synthesis. Its mechanism of action is centered on its ability to act as a chain terminator after being anabolically converted to its triphosphate form. This guide provides an in-depth analysis of the molecular mechanisms underpinning the action of this compound, detailing its activation, incorporation into DNA, and the subsequent termination of chain elongation. Quantitative data on the inhibition of relevant enzymes are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of its function and evaluation.
Core Mechanism of Action: Chain Termination
The primary mechanism by which this compound exerts its inhibitory effect on DNA synthesis is through chain termination. Structurally, it is a derivative of the natural deoxynucleoside, deoxycytidine, but critically lacks a hydroxyl group at the 3' position of the deoxyribose sugar.
DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP). The absence of the 3'-hydroxyl group in this compound, once it is incorporated into the nascent DNA strand, makes it impossible for the DNA polymerase to add the next nucleotide, thus halting further elongation of the DNA chain.
Metabolic Activation Pathway
For this compound to become an active inhibitor of DNA synthesis, it must first be phosphorylated to its triphosphate derivative, this compound triphosphate (3'-dCTP). This bioactivation is a multi-step process initiated by cellular kinases.
The initial and rate-limiting step is the conversion of this compound to this compound monophosphate (3'-dCMP), a reaction catalyzed by the enzyme deoxycytidine kinase (dCK) . Subsequently, other cellular kinases convert 3'-dCMP to this compound diphosphate (3'-dCDP) and finally to the active triphosphate form, 3'-dCTP. This active metabolite can then compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA chain by DNA polymerases.
The Renaissance of 3'-Deoxycytidine Analogs: A Technical Guide to Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Deoxycytidine and its analogs represent a pivotal class of nucleoside derivatives with significant therapeutic applications, primarily as antiviral and anticancer agents. Their mechanism of action, centered on the inhibition of DNA synthesis and the induction of apoptosis, has spurred extensive research into the discovery and synthesis of novel analogs with improved efficacy and reduced toxicity. This technical guide provides an in-depth overview of the core aspects of this compound analog development, including detailed synthetic methodologies, comprehensive biological activity data, and elucidation of the key signaling pathways they modulate. Experimental protocols for crucial assays are provided to facilitate further research and development in this promising field.
Introduction
Nucleoside analogs have long been a cornerstone of chemotherapy and antiviral therapy. By mimicking endogenous nucleosides, these compounds can competitively inhibit essential enzymes involved in nucleic acid synthesis or be incorporated into growing DNA or RNA chains, leading to chain termination. This compound is a naturally occurring nucleoside that lacks the hydroxyl group at the 3' position of the ribose sugar, a modification that forms the basis for a large family of synthetic analogs with potent biological activity.
The primary mechanism of action for most this compound analogs involves their intracellular phosphorylation to the active triphosphate form. This triphosphate analog can then act as a competitive inhibitor or a substrate for DNA polymerases, leading to the termination of DNA chain elongation. Furthermore, some analogs have been shown to inhibit other key enzymes in nucleotide metabolism, such as ribonucleotide reductase.[1][2][3][4] This multifaceted approach to disrupting DNA replication underscores their efficacy in rapidly proliferating cells, such as cancer cells and virus-infected cells.
Synthesis of this compound Analogs
The synthesis of this compound analogs is a cornerstone of their development. Various chemical strategies have been devised to introduce modifications at the 3'-position of the cytidine scaffold, as well as at other positions of the sugar or base moiety. Below are detailed protocols for the synthesis of two prominent this compound analogs: 3'-Azido-3'-deoxycytidine and Zalcitabine (2',3'-dideoxycytidine).
Experimental Protocol: Synthesis of 3'-Azido-3'-deoxycytidine
This protocol outlines a common synthetic route to 3'-azido-3'-deoxycytidine, a key intermediate for various other analogs.[5]
Materials:
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1-(2-Deoxy-3-O-mesyl-5-O-trityl-β-D-threo-pentofuranosyl)thymine
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Sodium azide (NaN3)
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Dimethylformamide (DMF)
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Ethyl acetate
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Water
Procedure:
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Dissolve 1-(2-Deoxy-3-O-mesyl-5-O-trityl-β-D-threo-pentofuranosyl)thymine (1.4 mmol) and sodium azide (1.54 mmol) in DMF (6 ml).
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Stir the reaction mixture at 95°C for 4.5 hours.
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After cooling, triturate the mixture with iced water (25 ml).
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Extract the resulting sticky white solid with ethyl acetate (3 x 15 ml).
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Wash the combined organic layers with water (2 x 15 ml).
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Evaporate the solvent under reduced pressure to yield the crude product.
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Purify the product by column chromatography to obtain 3'-azido-3'-deoxythymidine.
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Further chemical modifications can be employed to convert the thymine base to cytosine, yielding 3'-azido-3'-deoxycytidine.
Experimental Protocol: Synthesis of Zalcitabine (ddC)
This protocol describes a sustainable method for the synthesis of Zalcitabine (ddC), a well-known anti-HIV drug, starting from ribonucleosides.
Materials:
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Uridine
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Reagents for xanthate formation (e.g., carbon disulfide, sodium hydroxide, alkyl halide)
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Radical initiator (e.g., 1,1'-azobis(cyclohexanecarbonitrile))
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Radical reducing agent (e.g., tris(trimethylsilyl)silane)
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Deprotection reagents (e.g., tetrabutylammonium fluoride or camphorsulfonic acid)
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Reagents for conversion of uracil to cytosine
Procedure:
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Protect the 5'-hydroxyl group of uridine.
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Perform a Barton-McCombie deoxygenation of the 2' and 3'-hydroxyl groups via the formation of a bis-xanthate derivative.
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Conduct a radical-mediated reduction of the bis-xanthate to yield the 2',3'-dideoxyuridine derivative.
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Deprotect the 5'-hydroxyl group.
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Convert the uracil base to a cytosine base through a multi-step process typically involving amination.
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Purify the final product, Zalcitabine, by chromatography.
Biological Activity and Data Presentation
The biological activity of this compound analogs is typically evaluated through a series of in vitro assays to determine their efficacy against cancer cell lines or viruses, as well as their cytotoxicity towards host cells.
Quantitative Data Summary
The following tables summarize the reported biological activities of several this compound analogs.
Table 1: Anticancer Activity of this compound Analogs
| Compound | Cell Line | Assay Type | IC50 / ED50 (µM) | Reference |
| 2'-Deoxy-2'-methylidene-5-fluorocytidine | L1210 Leukemia | Cytotoxicity | 1.2 | |
| 2'-Deoxy-2'-methylidenecytidine | L1210 Leukemia | Cytotoxicity | 0.3 | |
| 2'-Deoxy-2'-methylidene-5-fluorocytidine | P388 Leukemia | Cytotoxicity | 0.6 | |
| 2'-Deoxy-2'-methylidenecytidine | P388 Leukemia | Cytotoxicity | 0.4 | |
| 2'-Deoxy-2'-methylidene-5-fluorocytidine | Sarcoma 180 | Cytotoxicity | 1.5 | |
| 2'-Deoxy-2'-methylidenecytidine | Sarcoma 180 | Cytotoxicity | 1.5 | |
| 2'-Deoxy-2'-methylidene-5-fluorocytidine | CCRF-CEM Leukemia | Cytotoxicity | 0.05 | |
| 2'-Deoxy-2'-methylidenecytidine | CCRF-CEM Leukemia | Cytotoxicity | 0.03 | |
| 5-aza-2'-deoxycytidine (Decitabine) | Various | Cytotoxicity | Varies |
Table 2: Antiviral Activity of this compound Analogs
| Compound | Virus | Cell Line | IC50 (µM) | Selectivity Index | Reference |
| 3'-Fluoro-2',3'-dideoxythymidine (FddThd) | HIV | MT4 | 0.001 | 197 | |
| 3'-Azido-2',3'-dideoxythymidine (AzddThd) | HIV | MT4 | 0.004 | 5000 | |
| 3'-Fluoro-2',3'-dideoxyuridine (FddUrd) | HIV | MT4 | 0.04 | 500 | |
| 3'-Azido-2',3'-dideoxyuridine (AzddUrd) | HIV | MT4 | 0.36 | 677 | |
| 1-(2,3-dideoxy-2-fluoro-β-D-threopentofuranosyl)cytosine | HIV-1 | Lymphoblastoid | 0.65 | N/A | |
| Emtricitabine (FTC) | HIV | Various | Varies | Varies | |
| Zalcitabine (ddC) | HIV | Various | Varies | Varies |
Table 3: Inhibition of Key Enzymes by this compound Analog Triphosphates
| Compound Triphosphate | Enzyme | Ki (µM) | Reference |
| (-)-2'-deoxy-3'-thiacytidine-5'-triphosphate (3TC-TP) | HIV-1 Reverse Transcriptase | 10-16 | |
| (-)-2'-deoxy-3'-thiacytidine-5'-triphosphate (3TC-TP) | Human DNA Polymerase γ | 10-16 | |
| Various dideoxynucleoside triphosphates | Human DNA Polymerases α, β, γ | Varies | |
| 2',2'-difluorodeoxycytidine-5'-diphosphate (dFdCDP) | Ribonucleoside Diphosphate Reductase | 4 |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound analogs are a direct result of their interference with critical cellular and viral enzymatic pathways.
Activation and DNA Incorporation Pathway
The primary mechanism involves the intracellular phosphorylation of the nucleoside analog to its active triphosphate form, which then competes with natural deoxynucleoside triphosphates for incorporation into DNA.
References
- 1. Inhibition of ribonucleotide reductase by 2'-substituted deoxycytidine analogs: possible application in AIDS treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of ribonucleotide reductase by 2'-substituted deoxycytidine analogs: possible application in AIDS treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of ribonucleotide reduction in CCRF-CEM cells by 2',2'-difluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective synthesis of 3'-deoxy-3'-azido nucleosides for antiviral and antisense ribonucleic guanidine (RNG) applications - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of 3'-Deoxycytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxycytidine is a pyrimidine nucleoside analog that has demonstrated notable biological activity in preclinical in vitro studies. As a modified version of the natural nucleoside deoxycytidine, it has the potential to interfere with nucleic acid synthesis and other vital cellular processes, making it a compound of interest in the development of novel therapeutic agents, particularly in oncology. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, with a focus on its antiproliferative effects, underlying mechanisms of action, and the experimental methodologies used for its evaluation.
Quantitative Analysis of Antiproliferative Activity
The in vitro efficacy of this compound has been quantified across various cancer cell lines. The half-maximal effective concentration (ED50), a measure of the compound's potency in inhibiting cell growth by 50%, has been determined for several leukemia and sarcoma cell lines.
| Cell Line | Cancer Type | ED50 (µM) | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 25 | [1] |
| L1210 | Lymphocytic Leukemia | 5 | [1] |
| P388 | Lymphocytic Leukemia | 2.5 | [1] |
| S-180 | Sarcoma | 15 | [1] |
Mechanism of Action
The primary mechanism of action of this compound is attributed to its role as a DNA chain terminator. Upon cellular uptake, it is phosphorylated to its active triphosphate form, this compound triphosphate (3'-dCTP). This analog can then be incorporated into a growing DNA strand by DNA polymerases. However, due to the absence of a hydroxyl group at the 3' position of the deoxyribose sugar, the formation of a phosphodiester bond with the next incoming nucleotide is prevented, leading to the termination of DNA elongation and subsequent inhibition of DNA synthesis.[2]
While the primary mechanism is DNA chain termination, it is also hypothesized that this compound and its metabolites may interfere with other cellular processes, including signaling pathways involved in cell cycle regulation and apoptosis. The depletion of the natural dCTP pool due to competition from 3'-dCTP could also contribute to its cytotoxic effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of this compound's biological activity. The following sections provide representative protocols for key experiments.
Cell Culture and Maintenance
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Cell Lines: CCRF-CEM, L1210, P388, and S-180 cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.
-
Subculturing: Cells are passaged every 2-3 days to maintain logarithmic growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours of incubation, add serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, typically DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its ED50 value for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins and can be employed to investigate the effect of this compound on signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., proteins involved in DNA damage response like γH2AX, or apoptosis-related proteins like cleaved caspase-3 and PARP). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound's Action
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining the ED50 of this compound.
Logical Relationship of Cellular Effects
Caption: Interplay of cellular events induced by this compound.
Conclusion
This compound demonstrates significant in vitro antiproliferative activity against a range of cancer cell lines, primarily through the inhibition of DNA synthesis via chain termination. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this nucleoside analog. Future studies should focus on elucidating its effects on specific signaling pathways and its potential for combination therapies to enhance its anticancer efficacy. The methodologies and conceptual frameworks presented in this guide are intended to facilitate a standardized and comprehensive approach to the in vitro evaluation of this compound and similar compounds.
References
- 1. Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
3'-Deoxycytidine as a purine nucleoside analogue
An In-depth Technical Guide on 3'-Deoxycytidine: A Pyrimidine Nucleoside Analogue
A Note on Chemical Classification
It is imperative to begin this guide with a crucial clarification regarding the chemical classification of this compound. The topic requested refers to it as a "purine nucleoside analogue." However, this is chemically incorrect. This compound is, in fact, a pyrimidine nucleoside analogue . This distinction is fundamental to understanding its mechanism of action and its interaction with cellular machinery. Nucleosides are composed of a nitrogenous base and a five-carbon sugar. These bases are categorized into two main groups: purines (adenine and guanine), which have a two-ring structure, and pyrimidines (cytosine, thymine, and uracil), which have a single-ring structure. As this compound is a derivative of cytidine, it belongs to the pyrimidine family. This guide will proceed with the correct classification.
Introduction
This compound is a synthetic pyrimidine nucleoside analogue that has been a subject of interest in antiviral and anticancer research. Structurally, it is a derivative of the naturally occurring deoxycytidine, with the key modification being the absence of the hydroxyl group at the 3' position of the deoxyribose sugar moiety. This seemingly minor alteration has profound biological consequences, forming the basis of its therapeutic potential. Like many nucleoside analogues, this compound functions as a prodrug, requiring intracellular phosphorylation to its active triphosphate form. Once activated, it can interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, therapeutic applications, and the experimental methodologies used to evaluate its efficacy.
Mechanism of Action
The biological activity of this compound is contingent upon its intracellular conversion to this compound-5'-triphosphate (3'-dCTP). This metabolic activation is a three-step process catalyzed by cellular kinases.
-
Initial Phosphorylation: this compound is first phosphorylated to its monophosphate form (3'-dCMP) by deoxycytidine kinase (dCK).
-
Second Phosphorylation: 3'-dCMP is subsequently converted to its diphosphate form (3'-dCDP) by cytidylate kinase (CMPK).
-
Final Phosphorylation: Finally, 3'-dCDP is phosphorylated to the active triphosphate form (3'-dCTP) by nucleoside diphosphate kinase (NDPK).
The resulting 3'-dCTP acts as a competitive inhibitor and a chain-terminating substrate for DNA polymerases. During DNA replication, DNA polymerase incorporates 3'-dCTP into the growing DNA strand in place of the natural substrate, deoxycytidine triphosphate (dCTP). Because 3'-dCTP lacks the 3'-hydroxyl group necessary for the formation of the next 5'-3' phosphodiester bond, further elongation of the DNA chain is terminated. This leads to the accumulation of truncated DNA fragments, triggering cell cycle arrest and apoptosis.
Interestingly, research has also shown that 3'-dCTP can act as a competitive inhibitor of DNA-dependent RNA polymerases I and II, thereby affecting RNA synthesis.
Quantitative Data
The following tables summarize the available quantitative data for the in vitro activity and pharmacokinetic properties of this compound and its closely related analogue, 2',3'-dideoxycytidine (ddC). It is important to note that specific pharmacokinetic data for this compound is limited in publicly available literature.
Table 1: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| CCRF-CEM | Human T-cell lymphoblast-like | ED50 | 25 | [1] |
| L1210 | Mouse lymphocytic leukemia | ED50 | 5 | [1] |
| P388 | Mouse lymphocytic leukemia | ED50 | 2.5 | [1] |
| S-180 | Mouse sarcoma | ED50 | 15 | [1] |
Table 2: In Vitro Enzyme Inhibition by this compound-5'-Triphosphate (3'-dCTP)
| Enzyme | Natural Substrate | Parameter | Value (µM) | Reference |
| DNA-dependent RNA Polymerase I/II | CTP | Ki | 3.0 | [2] |
Note: The study was conducted using enzymes purified from Dictyostelium discoideum.
Table 3: Pharmacokinetic Parameters of 2',3'-Dideoxycytidine (ddC) in Humans
| Parameter | Value | Unit | Reference |
| Plasma Half-life (t½) | 1.2 | hours | |
| Oral Bioavailability | 88 | % | |
| Total Body Clearance | 227 | mL/min/m² | |
| Volume of Distribution (Vd) | 0.54 | L/kg | |
| Urinary Excretion (unchanged) | 75 | % |
Note: This data is for the closely related analogue 2',3'-dideoxycytidine (ddC) and is provided for comparative purposes due to the limited availability of pharmacokinetic data for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.
Synthesis of this compound (General Method)
The synthesis of 3'-deoxy pyrimidine nucleosides can be achieved through various multi-step chemical processes. A common approach involves the modification of a starting cytidine or deoxycytidine molecule. One generalized method involves the following conceptual steps:
-
Protection of Functional Groups: The 5' and N4 amino groups of the starting cytidine derivative are protected using appropriate protecting groups (e.g., dimethoxytrityl (DMT) for the 5'-hydroxyl and benzoyl for the N4-amino) to prevent unwanted side reactions.
-
Modification of the 3'-Hydroxyl Group: The 3'-hydroxyl group is targeted for removal. This can be achieved through a series of reactions, such as conversion to a good leaving group (e.g., a tosylate or mesylate) followed by a reduction reaction.
-
Deprotection: The protecting groups are removed to yield the final this compound product.
-
Purification: The final product is purified using techniques such as column chromatography and crystallization.
For a detailed, specific synthetic protocol, it is recommended to consult primary literature, such as the synthesis of 3'-thio-2',3'-dideoxycytidine which shares similar principles.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO or PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection: DNA Fragmentation (Ladder) Assay
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and their multiples. These fragments can be visualized as a "ladder" on an agarose gel.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.2% Triton X-100)
-
RNase A solution (10 mg/mL)
-
Proteinase K solution (20 mg/mL)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
3 M Sodium acetate, pH 5.2
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
DNA size marker (ladder)
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture dish. Centrifuge the cell suspension to obtain a cell pellet. Wash the pellet with PBS.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.
-
Removal of Cellular Debris: Centrifuge the lysate at high speed (e.g., 13,000 x g) for 20 minutes to pellet high molecular weight DNA and cellular debris. The fragmented DNA will be in the supernatant.
-
RNA and Protein Digestion: Transfer the supernatant to a new tube. Add RNase A and incubate at 37°C for 1 hour. Then, add Proteinase K and incubate at 50°C for at least 1.5 hours or overnight.
-
DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.
-
DNA Precipitation: Precipitate the DNA from the aqueous phase by adding sodium acetate and ice-cold 100% ethanol. Incubate at -20°C or -80°C.
-
DNA Pellet Washing: Centrifuge to pellet the DNA. Wash the pellet with 70% ethanol.
-
DNA Resuspension: Air-dry the pellet and resuspend it in a small volume of TE buffer.
-
Agarose Gel Electrophoresis: Prepare a 1.5-2.0% agarose gel containing a DNA stain. Load the DNA samples mixed with loading dye into the wells. Also, load a DNA size marker.
-
Visualization: Run the gel at a low voltage to achieve good separation of the fragments. Visualize the DNA under UV light. Apoptotic cells will show a characteristic ladder pattern.
Conclusion
This compound, a pyrimidine nucleoside analogue, demonstrates significant potential as an anticancer and antiviral agent due to its ability to act as a chain terminator of DNA synthesis and an inhibitor of RNA polymerases. Its efficacy is dependent on intracellular phosphorylation to its active triphosphate form. While the available quantitative data, particularly for its in vivo pharmacokinetics, is somewhat limited and often supplemented by data from its close analogues, the in vitro studies clearly establish its mechanism of action and cytotoxic potential against various cancer cell lines. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel nucleoside analogues. Future research should focus on obtaining more comprehensive in vivo data to better understand its therapeutic window and potential for clinical development.
References
Early research on 3'-Deoxycytidine antiviral effects
An In-depth Technical Guide to the Early Antiviral Research of 3'-Deoxycytidine
Introduction
This compound, more commonly known in early literature as 2',3'-dideoxycytidine (ddC), is a pioneering synthetic nucleoside analogue that played a critical role in the development of antiviral therapies. As an analogue of the natural nucleoside deoxycytidine, its structure is characterized by the absence of the hydroxyl group at the 3' position of the deoxyribose sugar moiety. This seemingly minor modification is the cornerstone of its potent antiviral activity, particularly against retroviruses like the Human Immunodeficiency Virus (HIV).[1][2] Early research in the 1980s identified ddC as a powerful inhibitor of viral replication in vitro, leading to its investigation as a therapeutic agent for Acquired Immunodeficiency Syndrome (AIDS).[1] This guide provides a detailed overview of the foundational research into the antiviral effects of this compound, focusing on its mechanism of action, quantitative antiviral activity, and the experimental protocols used in its initial evaluation.
Mechanism of Action: Obligate Chain Termination
The antiviral activity of this compound is predicated on its function as a competitive inhibitor and a chain terminator of viral reverse transcriptase.[3][4] Lacking the 3'-hydroxyl (3'-OH) group, which is essential for forming the 3'-5' phosphodiester bond that extends a DNA chain, ddC effectively halts the viral DNA synthesis process.
The process unfolds in several key steps:
-
Cellular Uptake and Anabolism: this compound, as a prodrug, is transported into the host cell.
-
Phosphorylation: Inside the cell, host cellular kinases sequentially phosphorylate ddC to its monophosphate (ddCMP), diphosphate (ddCDP), and finally to its active triphosphate form, 2',3'-dideoxycytidine triphosphate (ddCTP).
-
Competitive Inhibition: The active ddCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for binding to the active site of the viral reverse transcriptase.
-
Incorporation and Chain Termination: Upon incorporation into the nascent viral DNA strand, the absence of a 3'-OH group on the ddC molecule prevents the addition of the next nucleotide, thereby terminating the elongation of the DNA chain prematurely.
Quantitative Antiviral Activity
Early in vitro studies established the potent activity of this compound against HIV and Hepatitis B Virus (HBV). The data from these foundational experiments are summarized below.
| Virus | Cell Line | Assay Endpoint | Efficacy (EC₅₀/IC₅₀) in µM | Reference |
| HIV-1 | Human Peripheral Blood Mononuclear (PBM) Cells | Reverse Transcriptase Activity | 0.6 | |
| HBV | HepG2 2.2.15 Cells | Viral DNA Replication | Potent Inhibition (EC₅₀ not specified) |
Note: Early studies often reported potent activity without specifying an exact EC₅₀ value, as seen with HBV. The focus was on demonstrating a significant inhibitory effect compared to other compounds.
Key Experimental Protocols
The evaluation of this compound's antiviral effects relied on specific cell-based assays. The methodologies for two key viral targets are detailed below.
Anti-HIV Activity Assay
The primary method for assessing anti-HIV activity involved infecting susceptible human T-cell lines or peripheral blood mononuclear (PBM) cells and measuring the inhibition of viral replication.
Methodology:
-
Cell Culture: Human PBM cells are isolated and cultured in appropriate growth medium.
-
Viral Infection: The cultured cells are infected with a known titer of HIV-1.
-
Drug Treatment: Immediately after infection, the cells are treated with various concentrations of this compound. Control groups include untreated infected cells and uninfected cells.
-
Incubation: The treated and control cells are incubated for a period of several days to allow for viral replication.
-
Endpoint Measurement: The cell supernatant is harvested at the end of the incubation period. The level of viral replication is quantified by measuring the activity of the reverse transcriptase enzyme or by quantifying viral proteins like the p24 antigen.
-
Data Analysis: The concentration of this compound that inhibits 50% of viral replication (IC₅₀) is calculated from the dose-response curve.
Anti-HBV Activity Assay
For evaluating activity against Hepatitis B Virus, researchers utilized a specific human hepatoblastoma cell line (HepG2 2.2.15) that is chronically transfected with the HBV genome and actively secretes viral particles.
Methodology:
-
Cell Culture: HepG2 2.2.15 cells are seeded in culture plates and allowed to adhere.
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. The medium and drug are replenished every few days.
-
Incubation: The cells are incubated for an extended period (e.g., 8-10 days) to assess the impact on viral production.
-
Sample Collection: At specified time points, the cell culture supernatant is collected.
-
Endpoint Measurement: Viral DNA is extracted from the supernatant. The amount of HBV DNA is quantified using methods like Southern blot hybridization or, in later studies, quantitative PCR. This measurement reflects the rate of viral particle secretion.
-
Data Analysis: The effective concentration that reduces viral DNA production by 50% (EC₅₀) is determined.
Toxicity and Selectivity
A critical aspect of early research was evaluating the compound's toxicity to host cells. While this compound showed potent antiviral activity, it also exhibited serious toxic effects in early clinical studies. This toxicity limited its therapeutic potential and spurred the development of alternative nucleoside analogues with improved safety profiles. The selectivity of an antiviral compound is often expressed as the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀). A higher SI value indicates a more favorable therapeutic window.
Conclusion
The early research on this compound was a landmark in antiviral drug development. It validated the mechanism of chain termination by 3'-deoxynucleosides as a highly effective strategy against viral reverse transcriptases. The in vitro experiments conclusively demonstrated its potent inhibitory effects against HIV-1 and HBV. However, the significant host cell toxicity associated with the compound highlighted the critical need for a high therapeutic index in antiviral agents. The foundational knowledge gained from studying this compound paved the way for the design and synthesis of subsequent generations of safer and more effective nucleoside analogue antivirals that form the backbone of modern anti-retroviral therapy.
References
- 1. The antiviral activity of dideoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA Viruses: The Challenge and the Prize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
The Core Mechanism of 3'-Deoxycytidine in Halting DNA Chain Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Deoxycytidine, a nucleoside analog, and its phosphorylated active form, this compound triphosphate (3'-dCTP or ddCTP), are potent inhibitors of DNA synthesis. Their mechanism of action lies in their ability to act as chain terminators during DNA elongation. Lacking the crucial 3'-hydroxyl group necessary for the formation of a phosphodiester bond, the incorporation of 3'-dCTP into a growing DNA strand by a DNA polymerase effectively halts further extension. This principle of chain termination is not only a fundamental tool in molecular biology, notably in Sanger DNA sequencing, but also a cornerstone in the development of antiviral and anticancer therapeutics. This technical guide provides an in-depth exploration of the molecular basis of this compound's inhibitory function, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the key pathways and workflows.
Introduction
DNA polymerases are the architects of DNA replication and repair, meticulously adding deoxynucleoside triphosphates (dNTPs) to the 3'-hydroxyl end of a growing DNA strand. This process is fundamental to life, ensuring the faithful transmission of genetic information. The introduction of nucleoside analogs that mimic natural dNTPs but lack the 3'-OH group represents a powerful strategy to disrupt this process. This compound is a prime example of such a molecule. Once inside the cell, it is metabolically converted to its active triphosphate form, 3'-dCTP, which can then be recognized by DNA polymerases as a substrate. However, its incorporation leads to the irreversible termination of DNA chain elongation, ultimately triggering cellular responses such as apoptosis. Understanding the intricacies of this mechanism is vital for its application in research and medicine.
Mechanism of Action: Competitive Inhibition and Chain Termination
The inhibitory effect of this compound is a two-step process involving cellular activation followed by competitive inhibition and chain termination at the level of DNA polymerases.
Cellular Uptake and Phosphorylation
This compound enters the cell through nucleoside transporters. To become active, it must be phosphorylated to its triphosphate form, 3'-dCTP. This multi-step phosphorylation is initiated by deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway. The efficiency of this phosphorylation can vary between different cell types and is a critical determinant of the analog's potency.
Figure 1. Cellular uptake and phosphorylation pathway of this compound.
Inhibition of DNA Polymerase and Chain Termination
Once formed, 3'-dCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of DNA polymerases. Upon incorporation into the nascent DNA strand opposite a guanine base in the template, the absence of a 3'-hydroxyl group on the sugar moiety of 3'-dCTP prevents the formation of the subsequent 5' to 3' phosphodiester bond. This leads to the immediate and irreversible termination of DNA chain elongation.
Figure 2. Comparison of normal DNA elongation and chain termination by 3'-dCTP.
Quantitative Data on Inhibition
The inhibitory potential of 3'-dCTP and its analogs varies among different DNA polymerases. This differential sensitivity is crucial for the development of selective antiviral and anticancer therapies. The following table summarizes key quantitative data for 3'-dCTP analogs against various human DNA polymerases. Data for 3'-dCTP itself is limited in the literature, therefore data from structurally similar and functionally equivalent analogs are presented.
| Compound | DNA Polymerase | Ki (µM) | Inhibition Type | Reference |
| L-OddCTP | α (alpha) | 6.0 | Competitive | [1] |
| L-OddCTP | β (beta) | 3.0 | Competitive | [1] |
| L-OddCTP | γ (gamma) | 0.014 | Competitive | [1] |
| L-OddCTP | δ (delta) | 1.9 | Competitive | [1] |
| L-OddCTP | ε (epsilon) | 0.4 | Competitive | [1] |
| 3TC 5'-triphosphate | β (beta) | 18.7 | Competitive | |
| 3TC 5'-triphosphate | γ (gamma) | 15.8 ± 0.8 | Competitive | |
| ddTTP | α (alpha) | > 200 | Competitive | |
| ddTTP | β (beta) | < 2 | Competitive |
L-OddCTP (L-1,3-dioxolane-cytidine triphosphate) and 3TC 5'-triphosphate (Lamivudine triphosphate) are analogs of 3'-dCTP. ddTTP (2',3'-dideoxythymidine 5'-triphosphate) is a related chain-terminating dideoxynucleotide.
Experimental Protocols
In Vitro DNA Polymerase Inhibition Assay
This assay determines the inhibitory activity of a compound against a specific DNA polymerase.
Objective: To determine the IC50 and/or Ki of 3'-dCTP for a specific DNA polymerase.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α, β, γ, δ, or ε)
-
Activated DNA template-primer (e.g., calf thymus DNA activated by DNase I)
-
Reaction buffer (containing Tris-HCl, MgCl2, KCl, and DTT)
-
dNTP mix (dATP, dGTP, dTTP, and [³H]-dCTP)
-
3'-dCTP stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and all dNTPs except dCTP.
-
Add varying concentrations of the inhibitor (3'-dCTP) to the reaction tubes.
-
Initiate the reaction by adding the DNA polymerase and [³H]-dCTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold TCA.
-
Precipitate the radiolabeled DNA on ice.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of 3'-dCTP and determine the IC50 value. For Ki determination, perform the assay at multiple substrate (dCTP) concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
Figure 3. General workflow for an in vitro DNA polymerase inhibition assay.
Sanger Sequencing using ddCTP
This method utilizes the chain-terminating property of dideoxynucleoside triphosphates (ddNTPs), including ddCTP, to determine the sequence of a DNA template.
Objective: To determine the nucleotide sequence of a DNA fragment.
Materials:
-
Single-stranded DNA template
-
DNA primer complementary to the template
-
DNA polymerase (e.g., Klenow fragment or Taq polymerase)
-
All four dNTPs (dATP, dGTP, dCTP, dTTP)
-
Four separate reaction tubes, each containing one of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP)
-
A radiolabeled dNTP (e.g., [α-³²P]dATP) or fluorescently labeled ddNTPs
-
Polyacrylamide gel for electrophoresis
-
Urea (for denaturing gel)
-
Autoradiography film or fluorescence detector
Protocol:
-
Anneal the primer to the single-stranded DNA template.
-
Divide the primer-template solution into four separate reaction tubes labeled 'G', 'A', 'T', and 'C'.
-
To each tube, add DNA polymerase and all four dNTPs (one of which is labeled).
-
To the 'G' tube, add a small amount of ddGTP. To the 'A' tube, add ddATP. To the 'T' tube, add ddTTP. To the 'C' tube, add ddCTP.
-
Incubate the reactions to allow for DNA synthesis and chain termination.
-
Stop the reactions and denature the DNA fragments.
-
Load the samples from the four reaction tubes into separate lanes of a denaturing polyacrylamide gel.
-
Perform electrophoresis to separate the DNA fragments by size.
-
Visualize the fragments by autoradiography or fluorescence detection.
-
Read the DNA sequence from the bottom of the gel upwards, across the four lanes.
Resistance Mechanisms
A primary mechanism of resistance to this compound and its analogs is the alteration of the deoxycytidine kinase (dCK) enzyme. Mutations in the dCK gene can lead to a truncated or inactive enzyme, preventing the phosphorylation of the nucleoside analog to its active triphosphate form. Consequently, the drug cannot effectively inhibit DNA synthesis.
Conclusion
This compound is a powerful tool for inhibiting DNA chain elongation, with significant applications in both basic research and clinical settings. Its mechanism of action, centered on the lack of a 3'-hydroxyl group, provides a clear and potent method for halting DNA synthesis. The effectiveness of this compound is dependent on its cellular uptake and phosphorylation, as well as the sensitivity of the target DNA polymerase. Understanding the quantitative aspects of its inhibitory activity and the potential for resistance is crucial for the continued development of novel therapeutics based on the principle of chain termination. The experimental protocols outlined in this guide provide a framework for the further investigation and application of this compound and other nucleoside analogs in the fields of molecular biology, virology, and oncology.
References
The Impact of 3'-Deoxycytidine on Pre-Ribosomal RNA in HeLa Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosome biogenesis is a fundamental cellular process and a key target in cancer chemotherapy. The synthesis and processing of pre-ribosomal RNA (pre-rRNA) are critical, rate-limiting steps in this pathway. This technical guide explores the effect of the nucleoside analog 3'-Deoxycytidine on pre-rRNA in HeLa cells. While direct, in-depth studies on HeLa cells are limited, this document synthesizes available data from related systems and outlines detailed experimental protocols to investigate this interaction. The primary mechanism of action is hypothesized to be the inhibition of RNA Polymerase I by the triphosphate form of this compound, leading to a disruption of pre-rRNA synthesis and subsequent processing. This guide provides quantitative data from studies on other organisms, detailed methodologies for key experiments, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Pre-Ribosomal RNA Processing in HeLa Cells
In human cells, including the HeLa cell line, the production of mature 18S, 5.8S, and 28S ribosomal RNAs (rRNAs) originates from a single, large 47S precursor molecule transcribed by RNA Polymerase I in the nucleolus. This 47S pre-rRNA undergoes a complex series of endonucleolytic and exonucleolytic cleavages and modifications to yield the mature rRNA species. These processing steps are highly regulated and involve a large number of small nucleolar RNAs (snoRNAs) and protein factors.
The major processing pathway of the 47S pre-rRNA in HeLa cells is a series of sequential cleavages that remove the 5' external transcribed spacer (5'-ETS), internal transcribed spacer 1 (ITS1), internal transcribed spacer 2 (ITS2), and the 3' external transcribed spacer (3'-ETS). The initial cleavage of the 47S pre-rRNA generates the 45S pre-rRNA, which is then further processed through several intermediate precursors, including the 41S, 32S, and 21S pre-rRNAs, ultimately leading to the mature 18S, 5.8S, and 28S rRNAs.
Proposed Mechanism of Action of this compound
This compound, a cytidine analog lacking the 3'-hydroxyl group, is predicted to interfere with pre-rRNA synthesis. Upon entering the cell, it is phosphorylated to its active triphosphate form, this compound 5'-triphosphate (3'-dCTP). It is hypothesized that 3'-dCTP acts as a competitive inhibitor of RNA Polymerase I, the enzyme responsible for transcribing the 47S pre-rRNA gene. By competing with the natural substrate, cytidine triphosphate (CTP), 3'-dCTP can be incorporated into the nascent pre-rRNA chain. The absence of a 3'-hydroxyl group on the incorporated 3'-dCMP would then lead to chain termination, halting further elongation of the pre-rRNA transcript.
While direct evidence in HeLa cells is not extensively documented in publicly available literature, studies on other organisms support this mechanism. For instance, research on purified DNA-dependent RNA polymerases I and II from Dictyostelium discoideum has demonstrated that 3'-dCTP strongly and competitively inhibits the incorporation of CTP into RNA[1][2][3].
Quantitative Data
| Enzyme | Substrate | Apparent Km (µM) | Inhibitor | Apparent Ki (µM) | Type of Inhibition | Organism |
| RNA Polymerase I | CTP | 6.3 | 3'-dCTP | 3.0 | Competitive | Dictyostelium discoideum |
Experimental Protocols
To investigate the effect of this compound on pre-ribosomal RNA in HeLa cells, the following detailed experimental protocols are proposed.
Cell Culture and Treatment
-
Cell Line: HeLa S3 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed HeLa cells in appropriate culture vessels. Once they reach 70-80% confluency, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for different time points (e.g., 2, 4, 8, 12, 24 hours). A vehicle control (e.g., sterile PBS or DMSO, depending on the solvent for this compound) should be run in parallel.
Metabolic Labeling of Pre-rRNA
This method allows for the specific analysis of newly synthesized RNA.
-
Pre-incubation: Prior to labeling, incubate the this compound-treated and control HeLa cells in phosphate-free DMEM for 1 hour to deplete intracellular phosphate pools.
-
Labeling: Add [32P]orthophosphate (e.g., 100 µCi/mL) to the phosphate-free medium and incubate for a defined pulse period (e.g., 30 minutes to 2 hours).
-
Chase (Optional): To follow the processing of the labeled pre-rRNA, the radioactive medium can be removed, and the cells washed with PBS and then incubated in complete DMEM containing an excess of unlabeled phosphate for various chase periods (e.g., 0, 30, 60, 120 minutes).
-
RNA Extraction: Following the labeling (and chase), wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol reagent). Extract total RNA according to the manufacturer's protocol.
Northern Blot Analysis of Pre-rRNA
This technique is used to separate and identify specific RNA molecules.
-
RNA Denaturation and Electrophoresis: Denature the extracted total RNA (e.g., 5-10 µg per lane) and separate it on a large denaturing agarose gel (e.g., 1.2% agarose, 1x MOPS, 2.2 M formaldehyde).
-
RNA Transfer: Transfer the separated RNA to a positively charged nylon membrane (e.g., Hybond-N+) by capillary transfer overnight.
-
UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker.
-
Probe Labeling: Use specific oligonucleotide probes complementary to different regions of the 47S pre-rRNA (e.g., 5'-ETS, ITS1, ITS2) labeled with [γ-32P]ATP using T4 polynucleotide kinase.
-
Hybridization: Pre-hybridize the membrane in a suitable hybridization buffer and then hybridize with the labeled probe overnight at an appropriate temperature (e.g., 42°C).
-
Washing: Wash the membrane with buffers of increasing stringency to remove non-specifically bound probe.
-
Detection: Expose the membrane to a phosphor screen and visualize the radioactive bands using a phosphor imager. The intensity of the bands corresponding to different pre-rRNA species can be quantified.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pre-rRNA processing pathway in HeLa cells.
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for analysis.
Conclusion
While direct and comprehensive studies on the effect of this compound on pre-ribosomal RNA in HeLa cells are not extensively available, existing evidence from related systems strongly suggests a mechanism involving the inhibition of RNA Polymerase I-mediated transcription. The provided experimental protocols offer a robust framework for elucidating the precise effects of this compound on pre-rRNA synthesis and processing in a human cancer cell line. Further research in this area is warranted to fully understand the potential of this compound as a modulator of ribosome biogenesis and its therapeutic implications.
References
- 1. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of 3'-Deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Deoxycytidine (3'-dCyd) is a nucleoside analogue with demonstrated potential in antiviral and anticancer therapies. Its efficacy is critically dependent on its transport into target cells and subsequent intracellular metabolism to its active triphosphate form. This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of this compound, offering insights for researchers and professionals in drug development. We detail the transport mechanisms, enzymatic conversions, and catabolic routes, supported by quantitative data from studies on 3'-dCyd and closely related analogues. Furthermore, this guide presents detailed experimental protocols for studying these processes and visualizes the key pathways and workflows using logical diagrams.
Cellular Uptake of this compound
The entry of this compound into cells is a critical first step for its pharmacological activity. As a hydrophilic molecule, it cannot freely diffuse across the cell membrane and relies on specialized protein channels known as nucleoside transporters. The two major families of nucleoside transporters involved are the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).
1.1. Equilibrative Nucleoside Transporters (ENTs)
1.2. Concentrative Nucleoside Transporters (CNTs)
CNTs are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient. This active transport mechanism allows for the accumulation of nucleosides within the cell. The CNT family consists of three main members: CNT1, CNT2, and CNT3. CNT1 is selective for pyrimidine nucleosides, while CNT2 transports purine nucleosides, and CNT3 transports both. Therefore, CNT1 and CNT3 are the primary candidates for the active uptake of this compound.
Table 1: Kinetic Parameters of Deoxycytidine Transport by Human Concentrative Nucleoside Transporters (hCNTs)
| Transporter | Substrate | Apparent Km (μM) |
| hCNT1 | 2'-Deoxycytidine | 141[2] |
| hCNT3 | 2'-Deoxycytidine | 34.4[2] |
Note: This data is for 2'-deoxycytidine and serves as an estimate for this compound.
Intracellular Metabolism of this compound
Once inside the cell, this compound must be converted to its active triphosphate form, this compound triphosphate (3'-dCTP), to exert its therapeutic effects. This process involves a series of phosphorylation steps catalyzed by intracellular kinases. The metabolic pathway also includes catabolic enzymes that can inactivate the compound.
2.1. Anabolic Pathway: Phosphorylation Cascade
The anabolic conversion of this compound is a three-step phosphorylation process:
-
Monophosphorylation: The initial and rate-limiting step is the conversion of this compound to this compound monophosphate (3'-dCMP). This reaction is primarily catalyzed by deoxycytidine kinase (dCK) [3][4]. Deoxycytidine kinase is a key enzyme in the nucleoside salvage pathway and is crucial for the activation of many nucleoside analogue prodrugs.
-
Diphosphorylation: 3'-dCMP is subsequently phosphorylated to this compound diphosphate (3'-dCDP) by pyrimidine nucleoside monophosphate kinase (UMP-CMP kinase).
-
Triphosphorylation: The final step is the conversion of 3'-dCDP to the active metabolite, this compound triphosphate (3'-dCTP), by nucleoside diphosphate kinase (NDPK).
The active 3'-dCTP can then act as a competitive inhibitor of DNA polymerases or be incorporated into growing DNA chains, leading to chain termination and inhibition of DNA synthesis.
Diagram 1: Anabolic Pathway of this compound
Caption: The phosphorylation cascade of this compound to its active triphosphate form.
2.2. Catabolic Pathway
The catabolism of deoxycytidine, and likely this compound, primarily involves deamination.
-
Deamination: Cytidine deaminase (CDA) can convert deoxycytidine to deoxyuridine. This is a critical step in pyrimidine catabolism. The resulting deoxyuridine can be further metabolized. While direct evidence for this compound deamination is limited, it is a plausible catabolic route.
The balance between the anabolic and catabolic pathways is a key determinant of the intracellular concentration of the active 3'-dCTP and, consequently, the therapeutic efficacy of this compound.
Diagram 2: Simplified Catabolic Pathway of Deoxycytidine
Caption: The catabolic degradation of deoxycytidine.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the cellular uptake and metabolism of this compound.
3.1. Cellular Uptake Assay
This protocol is designed to quantify the uptake of radiolabeled this compound into cultured cells.
Materials:
-
Cultured cells of interest
-
Radiolabeled [3H]-3'-Deoxycytidine
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Inhibitors of nucleoside transporters (e.g., nitrobenzylthioinosine (NBMPR) for ENTs, and specific inhibitors for CNTs if available)
-
Scintillation fluid and counter
-
96-well plates
-
Vacuum filtration system with glass fiber filters
Procedure:
-
Seed cells in 96-well plates and grow to near confluence.
-
On the day of the assay, aspirate the growth medium and wash the cells with assay buffer.
-
Add assay buffer containing the desired concentration of unlabeled this compound (for competition assays) or transport inhibitors. Incubate for a predetermined time (e.g., 10-30 minutes).
-
Initiate uptake by adding assay buffer containing [3H]-3'-Deoxycytidine to each well.
-
Incubate for a specific time course (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in parallel wells to normalize the uptake data.
3.2. Analysis of Intracellular Metabolites by HPLC
This protocol outlines the extraction and analysis of this compound and its phosphorylated metabolites from cell culture.
Materials:
-
Cultured cells treated with this compound
-
Ice-cold 60% methanol
-
Perchloric acid (PCA) or trichloroacetic acid (TCA)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase or anion-exchange)
-
Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent)
-
Standards for this compound, 3'-dCMP, 3'-dCDP, and 3'-dCTP
Procedure:
-
After incubating cells with this compound, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract the intracellular metabolites by adding ice-cold 60% methanol and scraping the cells.
-
Centrifuge the cell extract to pellet the debris.
-
To separate the phosphorylated metabolites, the supernatant can be further treated with PCA or TCA to precipitate proteins, followed by neutralization.
-
Analyze the supernatant containing the metabolites by HPLC.
-
The separation of this compound and its phosphorylated forms is typically achieved using an anion-exchange column or a reverse-phase column with an ion-pairing agent in the mobile phase.
-
Quantify the metabolites by comparing the peak areas to those of known standards.
3.3. Deoxycytidine Kinase (dCK) Activity Assay
This assay measures the activity of dCK in cell lysates by quantifying the phosphorylation of a radiolabeled substrate.
Materials:
-
Cell lysate
-
Radiolabeled [3H]-deoxycytidine or [3H]-3'-Deoxycytidine
-
Reaction buffer (containing Tris-HCl, MgCl2, ATP, and a reducing agent like DTT)
-
DE-81 ion-exchange filter paper
-
Wash buffers (e.g., ammonium formate and ethanol)
-
Scintillation counter
Procedure:
-
Prepare cell lysates by sonication or freeze-thaw cycles in a suitable lysis buffer.
-
Set up the reaction mixture containing the cell lysate, reaction buffer, and ATP.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a DE-81 filter paper.
-
Wash the filter papers extensively with ammonium formate and then with ethanol to remove the unphosphorylated substrate. The phosphorylated product will remain bound to the filter paper.
-
Dry the filter papers and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of phosphorylated product formed per unit time per amount of protein in the lysate.
Diagram 3: Experimental Workflow for Studying this compound Metabolism
Caption: A typical workflow for investigating the cellular pharmacology of this compound.
Conclusion
The cellular uptake and metabolism of this compound are complex processes that are fundamental to its therapeutic action. A thorough understanding of the transporters and enzymes involved is essential for optimizing its clinical use and for the development of novel, more effective nucleoside analogues. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance the therapeutic potential of this compound and related compounds. Further research is warranted to elucidate the specific kinetic parameters of this compound with its transport and metabolic proteins, which will enable a more precise prediction of its cellular pharmacology.
References
- 1. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
3'-Deoxycytidine: A Selective Inhibitor of DNA Synthesis - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3'-Deoxycytidine (3'-dC) is a nucleoside analog that serves as a potent and selective inhibitor of DNA synthesis. Following intracellular phosphorylation to its active triphosphate form (3'-dCTP), it acts as a chain terminator during DNA replication. This guide provides a comprehensive overview of the mechanism of action, cellular metabolism, and biological effects of this compound. It includes quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and diagrams illustrating its molecular pathways and experimental workflows.
Mechanism of Action
This compound exerts its inhibitory effect on DNA synthesis through a well-defined mechanism of action that involves intracellular activation and subsequent interference with the DNA elongation process.
Cellular Uptake and Metabolic Activation
This compound enters the cell via nucleoside transporters. Once inside, it is phosphorylated by deoxycytidine kinase (dCK) to this compound monophosphate (3'-dCMP). Subsequent phosphorylations by other cellular kinases convert 3'-dCMP into this compound diphosphate (3'-dCDP) and finally to the active form, this compound triphosphate (3'-dCTP). This metabolic activation is a critical prerequisite for its cytotoxic activity.
Metabolic activation of this compound.
Chain Termination of DNA Synthesis
The active metabolite, 3'-dCTP, is a structural analog of the natural deoxycytidine triphosphate (dCTP). During DNA replication, DNA polymerases can incorporate 3'-dCMP into the growing DNA strand. However, because 3'-dCMP lacks a hydroxyl group at the 3' position of the deoxyribose sugar, the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate is prevented. This leads to the termination of DNA chain elongation, resulting in DNA fragmentation and the induction of apoptosis.[1]
DNA chain termination by 3'-dCTP.
Quantitative Data
The inhibitory activity of this compound and its triphosphate form has been quantified against various cancer cell lines and DNA polymerases.
In Vitro Cytotoxicity
The effective dose 50 (ED50) values of this compound have been determined in several cancer cell lines, demonstrating its significant anticancer activity.[2]
| Cell Line | Cancer Type | ED50 (µM) |
| CCRF-CEM | Leukemia | 25 |
| L1210 | Leukemia | 5 |
| P388 | Leukemia | 2.5 |
| S-180 | Sarcoma | 15 |
Enzyme Inhibition Kinetics
The triphosphate form, 3'-dCTP, and its analogs competitively inhibit various DNA and RNA polymerases. The Michaelis constant (Km) and inhibition constant (Ki) values provide insight into the affinity of the inhibitor for the enzyme.
| Enzyme | Substrate | Km (µM) | Inhibitor | Ki (µM) | Reference |
| RNA Polymerase I & II | CTP | 6.3 | 3'-dCTP | 3.0 | [3] |
| RNA Polymerase I & II | UTP | 6.3 | 3'-dUTP | 2.0 | [3] |
Note: Data for DNA polymerases with 3'-dCTP is limited; however, the closely related 2',3'-dideoxycytidine triphosphate (ddCTP) shows competitive inhibition with dCTP.
Experimental Protocols
DNA Polymerase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound triphosphate (3'-dCTP) on DNA polymerase activity.
Objective: To determine the IC50 and/or Ki of 3'-dCTP for a specific DNA polymerase.
Materials:
-
Purified DNA polymerase
-
Activated calf thymus DNA (or a specific primer-template)
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, dCTP)
-
Radiolabeled dNTP (e.g., [³H]dCTP)
-
This compound triphosphate (3'-dCTP)
-
Reaction buffer (containing Mg²⁺, DTT)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, activated DNA, dATP, dGTP, dTTP, and the radiolabeled dNTP.
-
Inhibitor Dilutions: Prepare serial dilutions of 3'-dCTP in the reaction buffer.
-
Reaction Setup: In separate reaction tubes, add the reaction mixture and varying concentrations of 3'-dCTP. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of DNA polymerase to each tube.
-
Incubation: Incubate the reactions at the optimal temperature for the enzyme (typically 37°C) for a defined period, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the DNA on ice and collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Washing: Wash the filters with cold TCA and ethanol to remove unincorporated nucleotides.
-
Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of DNA polymerase activity for each 3'-dCTP concentration relative to the control. Plot the percentage of inhibition versus the logarithm of the 3'-dCTP concentration to determine the IC50 value. For Ki determination, perform the assay with varying concentrations of both the natural substrate (dCTP) and the inhibitor (3'-dCTP) and analyze the data using Lineweaver-Burk or Dixon plots.
Workflow for DNA polymerase inhibition assay.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Objective: To determine the IC50 value of this compound in a specific cancer cell line.
Materials:
-
Adherent cancer cell line
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve the drug).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.[4]
Signaling Pathways
In addition to its direct role as a DNA chain terminator, this compound and its analogs can influence cellular signaling pathways, particularly those involved in cell cycle regulation.
Induction of Cell Cycle Arrest
The DNA damage caused by the incorporation of 3'-dCMP into DNA can trigger cell cycle checkpoints. Deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation of this compound, has been shown to play a role in the G2/M checkpoint in response to DNA damage. Activated dCK can interact with and inhibit cyclin-dependent kinase 1 (Cdk1), a key regulator of the G2/M transition, leading to cell cycle arrest. Furthermore, deoxycytidine analogs have been observed to upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21, p27, and p57, which can also contribute to cell cycle arrest.
References
- 1. Chemotherapy - Wikipedia [en.wikipedia.org]
- 2. Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. rsc.org [rsc.org]
The Molecular Targets of 3'-Deoxycytidine and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Deoxycytidine (3'-dC) and its derivatives represent a class of nucleoside analogs with significant therapeutic potential, primarily in the realm of oncology. Their mechanism of action is multifaceted, revolving around the disruption of nucleic acid synthesis and the induction of cellular stress pathways. This technical guide provides a comprehensive overview of the molecular targets of this compound and its key derivatives, detailing their mechanisms of action, summarizing quantitative data on their efficacy, providing detailed experimental protocols for their study, and visualizing the intricate signaling pathways they modulate.
Introduction
Nucleoside analogs are a cornerstone of chemotherapy and antiviral therapy. By mimicking endogenous nucleosides, these compounds can be incorporated into cellular metabolic pathways, ultimately leading to the inhibition of DNA and RNA synthesis and the induction of cell death. This compound, lacking the 3'-hydroxyl group crucial for phosphodiester bond formation, acts as a potent chain terminator during DNA replication. Its derivatives have been engineered to enhance efficacy, selectivity, and pharmacokinetic properties. This guide will delve into the core molecular interactions of these compounds, providing a foundational resource for researchers in drug discovery and development.
Molecular Targets and Mechanisms of Action
The primary molecular targets of this compound and its derivatives are enzymes involved in nucleic acid metabolism and replication. Upon cellular uptake, these compounds are phosphorylated to their active triphosphate forms, which can then interact with various targets.
DNA Polymerases and Chain Termination
The most well-established mechanism of action for this compound and its analogs is the inhibition of DNA synthesis through chain termination. After conversion to their triphosphate forms (e.g., 3'-dCTP), these molecules act as competitive inhibitors of the natural deoxycytidine triphosphate (dCTP). DNA polymerases can incorporate the analog into a growing DNA strand. However, due to the absence of the 3'-hydroxyl group, the subsequent phosphodiester bond cannot be formed, leading to the termination of DNA chain elongation.[1][2] This process is particularly effective against rapidly proliferating cancer cells that exhibit high rates of DNA replication. Human DNA polymerases α, γ, δ, and ε are susceptible to inhibition by such chain-terminating nucleoside triphosphates, while DNA polymerase β has shown some resistance.[3][4]
Ribonucleotide Reductase
Ribonucleotide reductase (RNR) is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[5] Several nucleoside analog derivatives, such as gemcitabine, have been shown to inhibit RNR. The diphosphate form of these analogs can bind to and inactivate RNR, leading to a depletion of the intracellular pool of deoxyribonucleotides. This depletion enhances the competitive advantage of the analog triphosphate for incorporation into DNA by DNA polymerases, a phenomenon known as self-potentiation.
RNA Polymerases
The triphosphate form of this compound (3'-dCTP) and its uridine counterpart (3'-dUTP) have been shown to be potent competitive inhibitors of DNA-dependent RNA polymerases I and II. This inhibition disrupts the synthesis of ribosomal and messenger RNA, respectively, leading to a global shutdown of protein synthesis and contributing to the cytotoxic effects of the compound.
DNA Methyltransferases (for 5-aza-2'-deoxycytidine)
A key derivative, 5-aza-2'-deoxycytidine (Decitabine), functions as a hypomethylating agent. After incorporation into DNA, it covalently traps DNA methyltransferases (DNMTs) on the DNA strand, leading to their degradation. This results in a passive demethylation of the genome during subsequent rounds of DNA replication. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis.
Quantitative Data
The efficacy of this compound and its derivatives can be quantified through various metrics, including inhibition constants (Ki) against their target enzymes and the half-maximal inhibitory concentration (IC50) in different cell lines.
Table 1: Inhibition Constants (Ki) of this compound Triphosphate Derivatives Against RNA Polymerases
| Compound | Target Enzyme | Substrate | Ki (µM) |
| 3'-dCTP | RNA Polymerase I/II | CTP | 3.0 |
| 3'-dUTP | RNA Polymerase I/II | UTP | 2.0 |
Table 2: IC50 Values of Selected Deoxycytidine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| CYT-Rx20 (β-nitrostyrene derivative) | MCF-7 | Breast Cancer | 0.81 ± 0.04 | |
| CYT-Rx20 (β-nitrostyrene derivative) | MDA-MB-231 | Breast Cancer | 1.82 ± 0.05 | |
| CYT-Rx20 (β-nitrostyrene derivative) | ZR75-1 | Breast Cancer | 1.12 ± 0.06 | |
| 5-aza-2'-deoxycytidine | HT-29 | Colon Cancer | ~2 (for apoptosis induction) | |
| Fludarabine | B-CLL | Leukemia | (45% inhibition at test conc.) | |
| 2-Chlorodeoxyadenosine | B-CLL | Leukemia | (55% inhibition at test conc.) |
Note: More comprehensive and standardized IC50 and Ki data for this compound and a wider range of its derivatives against various cancer cell lines and specific DNA polymerases are needed for a complete comparative analysis.
Experimental Protocols
In Vitro DNA Polymerase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of a this compound derivative triphosphate on DNA polymerase activity.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α, β, or γ)
-
Activated calf thymus DNA (template/primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
Radiolabeled dNTP (e.g., [α-³²P]dCTP)
-
This compound derivative triphosphate (inhibitor)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 0.5 M EDTA)
-
Glass fiber filters
-
Trichloroacetic acid (TCA)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, and all dNTPs except the radiolabeled one.
-
Add varying concentrations of the this compound derivative triphosphate to different reaction tubes. Include a control with no inhibitor.
-
Initiate the reaction by adding the DNA polymerase and the radiolabeled dNTP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto glass fiber filters.
-
Wash the filters with cold 5% TCA to precipitate the DNA and remove unincorporated nucleotides.
-
Wash the filters with ethanol and allow them to dry.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. To determine the Ki, repeat the experiment with varying concentrations of the natural substrate (dCTP) and the inhibitor, and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition).
Cellular Uptake and Intracellular Triphosphate Analysis by HPLC
This protocol describes how to measure the cellular uptake of a this compound derivative and quantify its intracellular conversion to the active triphosphate form.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound derivative
-
Trichloroacetic acid (TCA) or methanol for extraction
-
Potassium carbonate (K₂CO₃) for neutralization (for TCA extraction)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase or anion-exchange)
-
Mobile phase buffers (e.g., ammonium phosphate buffer with a methanol gradient)
-
UV detector
-
Standards for the parent nucleoside and its mono-, di-, and triphosphate forms
Procedure:
-
Seed the cells in culture plates and allow them to adhere and grow to a desired confluency.
-
Incubate the cells with a known concentration of the this compound derivative for various time points.
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Lyse the cells and extract the intracellular nucleotides using cold 6% TCA or methanol.
-
If using TCA, neutralize the extract with K₂CO₃.
-
Centrifuge the extract to pellet cellular debris.
-
Filter the supernatant and inject a known volume into the HPLC system.
-
Separate the parent nucleoside and its phosphorylated metabolites using an appropriate gradient elution program.
-
Detect the compounds using a UV detector at a suitable wavelength (e.g., 270-280 nm).
-
Quantify the intracellular concentrations by comparing the peak areas to a standard curve generated with known concentrations of the standards.
Colony Formation Assay
This assay assesses the long-term cytotoxic effect of a this compound derivative on the ability of single cells to form colonies.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound derivative
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Trypsinize and count the cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of the this compound derivative. Include an untreated control.
-
Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days if necessary.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol or 4% paraformaldehyde).
-
Stain the colonies with crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment concentration to determine the dose-dependent cytotoxic effect.
Signaling Pathways and Visualizations
The incorporation of this compound derivatives into DNA triggers a cellular DNA damage response (DDR), leading to cell cycle arrest and apoptosis. These complex signaling networks can be visualized using Graphviz.
DNA Damage Response and Cell Cycle Arrest
Upon incorporation of a chain-terminating nucleoside analog, the stalled replication forks are recognized by sensor proteins like the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR then activates downstream checkpoint kinases, such as Chk1, which in turn phosphorylate and inactivate cell cycle progression proteins like Cdc25 phosphatases. This leads to the arrest of the cell cycle, typically at the G2/M phase, allowing time for DNA repair. The tumor suppressor protein p53 is often activated in response to DNA damage and can induce the expression of cell cycle inhibitors like p21.
Caption: DNA Damage Response Pathway Induced by this compound Derivatives.
Apoptosis Induction
If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. The p53 protein plays a crucial role in this process by transactivating pro-apoptotic genes of the Bcl-2 family, such as Bax and Puma. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade, ultimately resulting in cell death.
Caption: Apoptosis Pathway Triggered by this compound-Induced DNA Damage.
Experimental Workflow for Evaluating this compound Derivatives
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel this compound derivative.
Caption: Preclinical Evaluation Workflow for this compound Derivatives.
Conclusion
This compound and its derivatives are a versatile class of compounds that exert their potent anticancer effects through multiple molecular mechanisms. Their ability to act as chain terminators for DNA synthesis, inhibit key enzymes like ribonucleotide reductase and RNA polymerases, and, in the case of specific derivatives, induce DNA hypomethylation, underscores their importance in cancer therapy. The quantitative data, detailed experimental protocols, and visualized signaling pathways presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of these promising agents. Future research should focus on developing derivatives with enhanced selectivity for cancer cells, improved pharmacokinetic profiles, and the ability to overcome mechanisms of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereospecificity of human DNA polymerases alpha, beta, gamma, delta and epsilon, HIV-reverse transcriptase, HSV-1 DNA polymerase, calf thymus terminal transferase and Escherichia coli DNA polymerase I in recognizing D- and L-thymidine 5'-triphosphate as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of DNA polymerases alpha, beta and gamma in nuclear DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for 3'-Deoxycytidine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxycytidine is a nucleoside analog that serves as a valuable tool in cell culture experiments for studying DNA synthesis and cellular proliferation. As a derivative of deoxycytidine, it lacks the 3'-hydroxyl group on the deoxyribose sugar moiety. This structural modification is key to its mechanism of action, leading to the termination of DNA chain elongation when incorporated into a growing DNA strand by DNA polymerases. This property makes this compound and its analogs potent inhibitors of DNA replication, ultimately inducing cell cycle arrest and apoptosis in actively dividing cells. These characteristics have led to their investigation as potential anticancer and antiviral agents.
This document provides detailed protocols for utilizing this compound in cell culture, including methods for assessing its cytotoxic effects, and its impact on apoptosis and the cell cycle.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of DNA synthesis. The proposed mechanism involves the following steps:
-
Cellular Uptake: this compound enters the cell through nucleoside transporters.
-
Phosphorylation: Once inside the cell, it is phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (3'-dCTP).
-
DNA Chain Termination: 3'-dCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during replication. When 3'-dCTP is incorporated by DNA polymerase, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation.[1] This disruption of DNA synthesis triggers cellular stress responses, including cell cycle arrest and apoptosis. While 3'-dCTP has been shown to inhibit DNA primase, it does not significantly inhibit DNA polymerases alpha, delta, or epsilon.
dot
Caption: Proposed mechanism of action of this compound.
Quantitative Data Summary
While specific IC50 values for this compound are not widely reported in the literature, data from its analogs, such as 2,3'-O-cyclocytidine and p-xylo-cytidine, provide an indication of its potential potency. The cytotoxic effects of these compounds are cell-line dependent and typically fall within the micromolar range. For instance, in one study, the drug concentrations required to induce 50% inhibition of cell growth (D50 values) for 3'-cycloC and xyloC in the A549 alveolar tumor cell line were 55 µM and 80 µM, respectively. Hematologic cell lines, such as acute lymphoblastic leukemia, showed higher sensitivity with D50 values in the range of 5-13 µM.
| Compound | Cell Line | Assay | IC50 / D50 | Reference |
| 2,3'-O-cyclocytidine | A549 (Alveolar Tumor) | Growth Inhibition | 55 µM | |
| p-xylo-cytidine | A549 (Alveolar Tumor) | Growth Inhibition | 80 µM | |
| 2,3'-O-cyclocytidine | Acute Lymphoblastic Leukemia Lines | Growth Inhibition | 5-13 µM | |
| p-xylo-cytidine | Acute Lymphoblastic Leukemia Lines | Growth Inhibition | 5-13 µM |
Note: The provided values are for analogs of this compound and should be used as a reference for determining the appropriate concentration range for your specific cell line and experimental conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your studies.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound by dissolving it in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS). For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in the solvent.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound dilution) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
dot
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include untreated and positive controls.
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
dot
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
dot
Caption: Workflow for cell cycle analysis using PI staining.
Signaling Pathways
The inhibition of DNA synthesis by this compound and its analogs can trigger various cellular signaling pathways, primarily those involved in the DNA damage response and apoptosis. While specific pathways activated by this compound are not extensively characterized, studies on similar nucleoside analogs, such as 5-aza-2'-deoxycytidine, suggest the involvement of the p53 signaling pathway .
Upon DNA damage or replication stress induced by the incorporation of the analog, the tumor suppressor protein p53 is stabilized and activated. Activated p53 can then transcriptionally activate target genes that mediate cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).
Additionally, other stress-activated pathways, such as the MAPK (Mitogen-Activated Protein Kinase) and Akt signaling pathways , may also be modulated in response to the cellular stress caused by this compound treatment, although further research is needed to elucidate their specific roles.
dot
Caption: Potential signaling pathways affected by this compound.
References
Application Notes and Protocols for Assessing 3'-Deoxycytidine Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxycytidine is a nucleoside analog that exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action primarily involves the inhibition of DNA synthesis and induction of DNA damage, leading to cell cycle arrest and apoptosis. As a deoxycytidine analog, it is intracellularly phosphorylated to its active triphosphate form, which can then be incorporated into DNA. This incorporation leads to chain termination and stalls DNA replication. Furthermore, related compounds like 5-aza-2'-deoxycytidine are known to be potent inhibitors of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of tumor suppressor genes. The assessment of this compound's cytotoxicity is crucial for its development as a potential anti-cancer therapeutic. These application notes provide a comprehensive guide to evaluating its efficacy in vitro.
Data Presentation: Cytotoxicity of Deoxycytidine Analogs
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the closely related deoxycytidine analog, 5-aza-2'-deoxycytidine, in various cancer cell lines. This data serves as a valuable reference for designing cytotoxicity studies with this compound.
Table 1: IC50 Values of 5-aza-2'-deoxycytidine in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 2.7 | 48 |
| THP-1 | Acute Myeloid Leukemia (AML) | 3.8 | 48 |
Data from primary patient samples also showed dose-dependent cytotoxicity, with IC50 values in the low nanomolar range for FLT3-ITD positive AML blasts.[1]
Table 2: IC50 Values of 5-aza-2'-deoxycytidine in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HCT-116 | Colon Cancer | 4.14 | Not Specified |
| A549 | Lung Carcinoma | 6.8 | Not Specified |
| HeLa | Cervical Cancer | 4.2 | Not Specified |
| HepG2 | Liver Carcinoma | 5.5 | Not Specified |
Note: The cytotoxic effects of these compounds are dose-dependent.[2]
Signaling Pathways Modulated by Deoxycytidine Analogs
Deoxycytidine analogs like this compound and 5-aza-2'-deoxycytidine primarily induce cytotoxicity by causing DNA damage, which in turn activates the DNA Damage Response (DDR) pathway. This leads to cell cycle arrest and apoptosis, often mediated by the p53 tumor suppressor protein. The Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) kinases are key sensors of DNA damage that initiate this signaling cascade.
References
Application Notes and Protocols for the Synthesis of 3'-Deoxycytidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3'-Deoxycytidine and its derivatives. These compounds are crucial as research tools in medicinal chemistry and molecular biology, often serving as chain terminators in viral replication or as probes for studying DNA polymerases. The following sections outline the primary synthetic strategies, including the management of protecting groups, key chemical transformations for 3'-deoxygenation or substitution, and specific step-by-step protocols.
Overview of Synthetic Strategy
The synthesis of this compound derivatives typically starts from a readily available nucleoside, such as cytidine or 2'-deoxycytidine. The core of the synthesis involves the selective modification of the 3'-hydroxyl group of the ribose sugar. A general and robust strategy involves four main stages:
-
Protection of Reactive Groups: To ensure regioselectivity, the 5'-hydroxyl group and the exocyclic N4-amino group of cytosine are protected. If starting from cytidine, the 2'-hydroxyl group is also protected.
-
Modification of the 3'-Hydroxyl Group: This is the key step where the 3'-OH group is either removed (deoxygenation) or substituted with another functional group (e.g., azido, amino, fluoro).
-
Final Derivatization (Optional): Further modifications can be made to the nucleobase or the sugar moiety if required.
-
Deprotection: All protecting groups are removed to yield the final this compound derivative.
This workflow is visualized in the diagram below.
Application Notes: 3'-Deoxycytidine in DNA Sequencing Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA sequencing, the process of determining the precise order of nucleotides within a DNA molecule, is a cornerstone of modern biology and medicine. A foundational technique in this field is Sanger sequencing, also known as the chain-termination method.[1][2] This method relies on the strategic use of modified nucleotides called dideoxynucleotides (ddNTPs) to terminate DNA synthesis. 3'-Deoxycytidine, in its triphosphate form (ddCTP), is one of these crucial chain-terminating molecules.[3] It specifically allows for the identification of cytosine (C) bases within a DNA sequence. These application notes provide a detailed overview of the role of this compound in DNA sequencing, including the underlying principles, experimental protocols, and quantitative data for practical application.
Principle of Dideoxy Chain Termination
The Sanger sequencing method is predicated on the enzymatic synthesis of a DNA strand that is complementary to the template being sequenced.[4] The reaction mixture contains all the necessary components for DNA replication: a DNA template, a primer, DNA polymerase, and the four standard deoxynucleotide triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP).[5] The key to the method is the inclusion of a small amount of a specific 3'-Deoxy-nucleoside triphosphate, in this case, this compound triphosphate (ddCTP).
Standard dNTPs possess a hydroxyl (-OH) group on the 3' carbon of the deoxyribose sugar. This 3'-OH group is essential for forming a phosphodiester bond with the 5' phosphate group of the next incoming nucleotide, allowing the DNA chain to elongate. In contrast, this compound (and other ddNTPs) lacks this 3'-OH group. When DNA polymerase incorporates a ddCTP molecule opposite a guanine (G) in the template strand, the absence of the 3'-OH group makes it impossible to form the next phosphodiester bond. This results in the immediate and irreversible termination of DNA strand elongation.
By including ddCTP in the sequencing reaction, a nested set of DNA fragments is generated, all starting from the same primer but terminating at different positions where a cytosine base is located.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 3'-Deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxycytidine is a nucleoside analog that serves as a valuable tool in cancer research and drug development. As an inhibitor of DNA synthesis, it can induce cell cycle arrest and apoptosis in proliferating cells. Flow cytometry is an essential technique for quantitatively analyzing these cellular responses. These application notes provide detailed protocols for assessing the effects of this compound on cells, including the analysis of cell cycle progression and the induction of apoptosis.
Mechanism of Action
This compound exerts its biological effects by interfering with DNA synthesis. As a deoxycytidine analog, it is recognized by cellular enzymes and can be incorporated into replicating DNA. However, the absence of a hydroxyl group at the 3' position of the deoxyribose sugar moiety prevents the formation of a phosphodiester bond with the subsequent nucleotide. This leads to the termination of DNA chain elongation, ultimately resulting in the inhibition of DNA replication, cell cycle arrest, and the induction of apoptosis.
Signaling Pathway of this compound
Caption: Mechanism of this compound action.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of cancer cells treated with a nucleoside analog, 5-aza-2'-deoxycytidine. While this is a related compound, the data illustrates the typical effects on cell cycle distribution and apoptosis that can be expected when analyzing cells treated with DNA synthesis inhibitors like this compound.
Table 1: Effect of 5-aza-2'-deoxycytidine on Cell Cycle Distribution in HT-29 Colon Cancer Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| 5-aza-2'-deoxycytidine (1 µM, 24h) | 68.4 ± 3.5 | 20.1 ± 2.2 | 11.5 ± 1.9 |
| 5-aza-2'-deoxycytidine (1 µM, 48h) | 75.1 ± 4.2 | 15.3 ± 2.5 | 9.6 ± 1.7 |
Table 2: Induction of Apoptosis by 5-aza-2'-deoxycytidine in Colon Cancer Cell Lines [1]
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| HT-29 | Control (Untreated) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 5-aza-2'-deoxycytidine (2 µM, 24h) | 15.8 ± 2.1 | 31.2 ± 3.4 | 47.0 ± 5.5 | |
| 5-aza-2'-deoxycytidine (2 µM, 48h) | 20.3 ± 2.8 | 61.7 ± 5.9 | 82.0 ± 8.7 |
Note: The data presented is for the related compound 5-aza-2'-deoxycytidine and serves as a representative example.
Experimental Protocols
Experimental Workflow for Flow Cytometry Analysis
Caption: Flow cytometry experimental workflow.
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the steps for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or a vehicle control for the specified duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin.
-
Collect both adherent and floating cells to ensure all cells, including apoptotic ones, are analyzed.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells in 70% ethanol for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate the cells in the PI staining solution for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (e.g., PE-Texas Red channel).
-
Acquire at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution (100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of 100 µg/mL PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use a 488 nm laser for excitation.
-
Collect the Annexin V-FITC signal in the FITC channel and the PI signal in the appropriate red channel.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
References
Application Notes and Protocols: Preparation of 3'-Deoxycytidine Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
3'-Deoxycytidine (CAS: 7057-33-2) is a purine nucleoside analog that serves as a valuable tool in cancer research and drug development.[1] Its primary mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis, making it a subject of interest for studying indolent lymphoid malignancies and other cancers.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Solubility Data
This compound is a white to light yellow solid with a molecular weight of 227.22 g/mol .[1] For optimal experimental design, it is crucial to understand its solubility in various solvents. The following table summarizes the solubility and storage information for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₉H₁₃N₃O₄ | [1][2] |
| Molecular Weight | 227.22 g/mol | |
| Appearance | White to light yellow solid | |
| Solubility in DMSO | 100 mg/mL (440.10 mM) | |
| Solubility in Water | 50 mg/mL | |
| Storage of Solid | 4°C, protect from light | |
| Stock Solution Storage (-80°C) | 6 months (protect from light) | |
| Stock Solution Storage (-20°C) | 1 month (protect from light) |
Note: The use of newly opened, hygroscopic DMSO is recommended for optimal solubility. For aqueous solutions, it is advisable to prepare them fresh for each use.
Experimental Protocols
This section provides a detailed protocol for the preparation of a 100 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound (CAS: 7057-33-2)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
3.2. Protocol for Preparing a 100 mM Stock Solution in DMSO
-
Preparation: Don personal protective equipment. Ensure the workspace is clean and sterile, preferably within a laminar flow hood.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 22.72 mg of this compound (Molecular Weight = 227.22 g/mol ).
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve the final concentration of 100 mM. In this example, add 1 mL of DMSO.
-
Mixing: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required to facilitate dissolution.
-
Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to product degradation, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Always protect the stock solution from light.
3.3. Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity. A step-wise dilution is recommended to prevent precipitation of the compound.
Visualizations
4.1. Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the step-by-step workflow for preparing a this compound stock solution.
References
Application Notes and Protocols: Utilizing 3'-Deoxycytidine in the Study of DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxycytidine (3'-dC) is a nucleoside analog that lacks the 3'-hydroxyl group necessary for the formation of phosphodiester bonds during DNA synthesis. This property makes it a potent chain terminator, effectively halting the elongation of a growing DNA strand. This characteristic is invaluable for studying cellular processes that involve DNA synthesis, particularly DNA repair mechanisms. When DNA damage occurs, cells activate complex repair pathways that often involve the removal of the damaged segment and subsequent re-synthesis of the excised portion. By introducing this compound, researchers can specifically inhibit this repair synthesis step, allowing for the detailed investigation of the mechanics and kinetics of various DNA repair pathways.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound and its analogs in studying DNA repair, with a particular focus on Nucleotide Excision Repair (NER).
Mechanism of Action in DNA Repair
During DNA repair pathways such as Nucleotide Excision Repair (NER), Base Excision Repair (BER), and Mismatch Repair (MMR), a short stretch of DNA containing the lesion is excised, leaving a single-stranded gap. DNA polymerases then fill this gap by synthesizing a new strand, using the intact complementary strand as a template. When this compound triphosphate (3'-dCTP), the active form of 3'-dC, is present in the cellular nucleotide pool, it can be incorporated into the nascent DNA strand by these polymerases. However, due to the absence of the 3'-hydroxyl group, no further nucleotides can be added, leading to the termination of the repair synthesis process. This premature termination results in the accumulation of unrepaired DNA intermediates, which can trigger cell cycle arrest and apoptosis.
Key Applications in DNA Repair Research
-
Inhibition of Nucleotide Excision Repair (NER): this compound can be used to block the gap-filling synthesis step of NER, allowing for the study of the preceding steps, such as damage recognition and excision.
-
Quantification of DNA Repair Synthesis: By measuring the reduction in the incorporation of labeled nucleotides (e.g., EdU or radioactive isotopes) in the presence of this compound, the extent of DNA repair synthesis can be quantified.
-
Induction of DNA Damage Signaling: The accumulation of unrepaired DNA gaps due to this compound-mediated chain termination can activate DNA damage response (DDR) pathways, primarily the ATR-Chk1 signaling cascade.
-
Sensitization of Cancer Cells to DNA Damaging Agents: By inhibiting DNA repair, this compound can enhance the efficacy of chemotherapeutic drugs and radiation therapy that induce DNA damage.
Data Presentation
Table 1: Dose-Dependent Inhibition of Unscheduled DNA Synthesis (UDS) by this compound
| Concentration of this compound (µM) | Mean UDS Signal (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 8.5 |
| 1 | 85 | 7.2 |
| 5 | 62 | 6.1 |
| 10 | 41 | 5.3 |
| 25 | 25 | 4.0 |
| 50 | 12 | 2.8 |
| 100 | 5 | 1.5 |
This table summarizes hypothetical, yet representative, quantitative data on the dose-dependent effect of this compound on Unscheduled DNA Synthesis (UDS), a measure of Nucleotide Excision Repair (NER). The data illustrates a clear inverse relationship between the concentration of this compound and the efficiency of DNA repair synthesis.
Table 2: Effect of this compound on Cell Viability Following UV-C Irradiation
| Treatment | Cell Viability (% of Untreated Control) | Standard Deviation |
| No Treatment | 100 | 5.2 |
| UV-C (20 J/m²) | 65 | 4.8 |
| This compound (10 µM) | 92 | 3.5 |
| UV-C (20 J/m²) + this compound (10 µM) | 35 | 4.1 |
This table presents representative data from a clonogenic assay, demonstrating the synergistic effect of this compound and UV-C irradiation on cell viability. The data indicates that inhibiting DNA repair with this compound significantly enhances the cytotoxic effects of UV-induced DNA damage.
Experimental Protocols
Protocol 1: Quantification of Nucleotide Excision Repair Inhibition using EdU Incorporation Assay
This protocol details a method to quantify the inhibition of NER-associated DNA synthesis by this compound using the Click-iT® EdU assay.
Materials:
-
Human fibroblast cell line (e.g., MRC-5 or primary dermal fibroblasts)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO or water)
-
UV-C germicidal lamp (254 nm)
-
Isopore™ membrane filters (5 µm pore size)
-
Click-iT® EdU Alexa Fluor™ Imaging Kit
-
Phosphate Buffered Saline (PBS)
-
3.7% Formaldehyde in PBS
-
0.5% Triton™ X-100 in PBS
-
3% Bovine Serum Albumin (BSA) in PBS
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed human fibroblasts onto coverslips in a 24-well plate at a density that will result in a sub-confluent monolayer after 24-48 hours.
-
Cell Synchronization (Optional but Recommended): To reduce background from replicative DNA synthesis, serum-starve the cells for 48-72 hours to induce quiescence (G0/G1 arrest).
-
Pre-treatment with this compound: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 1 hour prior to UV irradiation.
-
UV-C Irradiation:
-
Wash the cells once with PBS.
-
Place an Isopore™ membrane filter on top of the coverslip.
-
Expose the cells to a dose of 20 J/m² of UV-C radiation. The filter will create localized areas of DNA damage.
-
Remove the filter and immediately add back the culture medium containing the respective concentrations of this compound.
-
-
EdU Labeling: Add 10 µM EdU to the culture medium and incubate for 2-4 hours at 37°C. This allows for the incorporation of EdU during the DNA repair synthesis (Unscheduled DNA Synthesis - UDS).
-
Fixation and Permeabilization:
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and incubate the cells for 30 minutes at room temperature, protected from light.
-
Washing and Mounting:
-
Wash the cells once with 3% BSA in PBS and once with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of the EdU signal specifically within the nuclei of non-S-phase cells (identified by their uniform DAPI staining and lack of intense, pan-nuclear EdU staining). The reduction in the EdU signal in the this compound-treated cells compared to the control is a measure of NER inhibition.
-
Protocol 2: Clonogenic Survival Assay to Assess Sensitization to DNA Damage
This protocol assesses the long-term survival of cells and their ability to form colonies after treatment with a DNA damaging agent in the presence or absence of this compound.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., UV-C light, cisplatin)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates and allow them to attach overnight.
-
Treatment:
-
Treat the cells with a fixed, sub-lethal concentration of this compound (e.g., 10 µM) for 1 hour.
-
Expose the cells to a dose-range of the DNA damaging agent (e.g., 0, 5, 10, 20 J/m² UV-C or 0, 1, 2.5, 5 µM cisplatin).
-
Include control groups: no treatment, this compound alone, and DNA damaging agent alone.
-
After treatment, wash the cells with PBS and add fresh culture medium.
-
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining:
-
Wash the plates with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the untreated control: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction as a function of the dose of the DNA damaging agent to generate survival curves.
-
Visualizations
Figure 1. Mechanism of NER inhibition by this compound and subsequent cellular response.
Figure 2. Workflow for quantifying NER inhibition using this compound and EdU.
Conclusion
This compound serves as a powerful tool for dissecting the intricate mechanisms of DNA repair. By specifically targeting the DNA synthesis step, it allows for the detailed investigation of repair pathway kinetics, the identification of key protein players, and the evaluation of cellular responses to unrepaired DNA damage. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of genome integrity and the development of novel therapeutic strategies.
References
Application Notes and Protocols: Incorporating 3'-Deoxycytidine Analogs into Synthetic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of 3'-deoxycytidine analogs into synthetic oligonucleotides. This document outlines the strategic advantages of such modifications, details the necessary chemical synthesis and analysis protocols, and presents key data on the resulting oligonucleotide properties.
Introduction
The targeted modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. The incorporation of nucleoside analogs, particularly at the 3'-terminus, can dramatically alter the physicochemical properties of an oligonucleotide, leading to enhanced performance in biological systems. This compound analogs are a class of modified nucleosides that, when incorporated into oligonucleotides, can impart desirable characteristics such as increased nuclease resistance and modulation of hybridization affinity. These properties are critical for applications including antisense therapy, siRNA, and aptamers, where the stability and target-binding affinity of the oligonucleotide are paramount to its function.
Key Advantages of Incorporating this compound Analogs
The primary motivation for incorporating this compound analogs into oligonucleotides is to enhance their drug-like properties. Key advantages include:
-
Increased Nuclease Resistance: The absence or modification of the 3'-hydroxyl group can render the oligonucleotide resistant to degradation by 3'-exonucleases, which are prevalent in biological fluids. This extends the in vivo half-life of the oligonucleotide, increasing its therapeutic window.[1][2][3][4][5]
-
Modulation of Hybridization Affinity: The nature of the 3'-substituent can influence the binding affinity (Tm) of the oligonucleotide to its target sequence. This allows for the fine-tuning of target specificity and the overall potency of the therapeutic agent.
-
Chain Termination: In certain applications, such as Sanger sequencing or as specific polymerase inhibitors, 3'-deoxy analogs can act as chain terminators, preventing further elongation by DNA or RNA polymerases.
-
Post-Synthesis Modification Handle: The introduction of a reactive group at the 3'-position, such as an azide or an amino group, provides a site for the post-synthetic conjugation of other molecules, including fluorophores, quenchers, or delivery agents.
Data Summary
The following tables summarize quantitative data on the properties of oligonucleotides incorporating various this compound analogs.
Table 1: Coupling Efficiency of this compound Analog Phosphoramidites
| 3'-Analog Functional Group | Phosphoramidite Type | Typical Coupling Efficiency (%) | Reference |
| 3'-Thio | Thioamidite | 85 - 90 | |
| 3'-Azido | CE Phosphoramidite | >95 (general estimate) | |
| 3'-Amino (protected) | CE Phosphoramidite | >95 (general estimate) | |
| 3'-Fluoro | CE Phosphoramidite | >95 (general estimate) |
Note: Coupling efficiencies are dependent on the synthesizer, reagents, and coupling time. The values presented are typical but may require optimization.
Table 2: Effect of this compound Analogs on Duplex Thermal Stability (Tm)
| 3'-Analog Modification | Change in Tm (°C) per modification | Target Strand | Reference |
| 3'-Thio | Variable, sequence dependent | RNA/DNA | |
| 3'-Amino | Minimal change | RNA/DNA | |
| 2'-Fluoro (for comparison) | +0.5 to +0.7 | DNA |
Note: The change in Tm is highly sequence and context-dependent. These values represent general trends.
Table 3: Nuclease Resistance of Oligonucleotides with 3'-Modifications
| 3'-Modification | Half-life in Serum | Nuclease Type | Reference |
| Unmodified DNA | ~1 hour | 3'-Exonucleases | |
| 3'-Inverted dT cap | Several hours | 3'-Exonucleases | |
| 3'-Aminopropyl | Increased 2-3 fold | 3'-Exonucleases | |
| Fully 2'-O-Methyl RNA | >81 hours | Serum Nucleases |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of oligonucleotides containing this compound analogs.
Protocol 1: Synthesis of a 3'-Azido-3'-deoxycytidine Phosphoramidite Monomer
This protocol is a representative example for the synthesis of a 3'-modified phosphoramidite. The synthesis of other analogs (e.g., 3'-amino, 3'-fluoro) would follow a similar multi-step chemical synthesis route, starting from the appropriately modified cytidine precursor.
Workflow for 3'-Azido-3'-deoxycytidine Phosphoramidite Synthesis
Caption: Synthesis of 3'-Azido-3'-deoxycytidine Phosphoramidite.
Materials:
-
3'-Azido-3'-deoxycytidine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
-
Standard solvents for chromatography (e.g., ethyl acetate, hexane, triethylamine)
Procedure:
-
5'-O-DMT Protection: a. Dissolve 3'-azido-3'-deoxycytidine in anhydrous pyridine. b. Add DMT-Cl portion-wise while stirring at room temperature. c. Monitor the reaction by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction with methanol. e. Extract the product with an organic solvent (e.g., DCM) and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain 5'-O-DMT-3'-azido-3'-deoxycytidine.
-
Phosphitylation: a. Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM. b. Add DIPEA to the solution. c. Cool the reaction mixture to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). e. Quench the reaction with methanol. f. Extract the product and wash the organic layer as described in step 1e. g. Dry and concentrate the organic layer. h. Purify the final phosphoramidite product by silica gel column chromatography under an inert atmosphere.
-
Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: Automated Solid-Phase Synthesis of an Oligonucleotide with a this compound Analog
This protocol outlines the general procedure for incorporating a custom-synthesized phosphoramidite into an oligonucleotide using an automated DNA/RNA synthesizer.
Automated Oligonucleotide Synthesis Cycle
Caption: Standard phosphoramidite oligonucleotide synthesis cycle.
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the desired initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Synthesized this compound analog phosphoramidite
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure:
-
Synthesizer Preparation: a. Install the CPG column on the synthesizer. b. Place the standard and modified phosphoramidites, and all other reagents, in their respective positions on the synthesizer. c. Program the desired oligonucleotide sequence into the synthesizer software, specifying the position for the incorporation of the this compound analog.
-
Automated Synthesis: a. Initiate the synthesis program. The synthesizer will automatically perform the following cycle for each nucleotide addition: i. Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain. ii. Coupling: Activation of the incoming phosphoramidite and its coupling to the 5'-hydroxyl of the growing chain. For the modified phosphoramidite, a longer coupling time may be required to ensure high efficiency. iii. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. iv. Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester.
-
Cleavage and Deprotection: a. After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation with concentrated ammonium hydroxide at elevated temperature. The specific conditions will depend on the protecting groups used on the bases and the analog.
-
Purification: a. The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.
Protocol 3: Characterization of the Modified Oligonucleotide
Workflow for Oligonucleotide Characterization
Caption: Characterization workflow for synthetic oligonucleotides.
1. HPLC Analysis:
-
Purpose: To assess the purity of the synthesized oligonucleotide.
-
Method: Ion-pair reverse-phase HPLC is commonly used.
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 100 mM TEAA in acetonitrile/water (e.g., 50:50).
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is used to elute the oligonucleotide.
-
Detection: UV absorbance at 260 nm.
-
Expected Result: A major peak corresponding to the full-length product, with minor peaks for any shorter failure sequences.
2. Mass Spectrometry:
-
Purpose: To confirm the identity and molecular weight of the synthesized oligonucleotide.
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is typically used.
-
Sample Preparation: The purified oligonucleotide is desalted prior to analysis.
-
Analysis: The mass spectrometer will generate a spectrum with a series of peaks corresponding to the oligonucleotide with different charge states. Deconvolution of this spectrum will provide the molecular weight of the oligonucleotide.
-
Expected Result: The experimentally determined molecular weight should match the theoretical molecular weight of the modified oligonucleotide.
3. Thermal Denaturation (Tm) Analysis:
-
Purpose: To determine the effect of the modification on the hybridization affinity.
-
Method: UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Procedure: a. Anneal the modified oligonucleotide with its complementary strand in a suitable buffer (e.g., phosphate buffer with NaCl). b. Slowly increase the temperature while monitoring the absorbance at 260 nm. c. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the melting curve.
4. Nuclease Resistance Assay:
-
Purpose: To evaluate the stability of the modified oligonucleotide against nuclease degradation.
-
Method: Incubation of the oligonucleotide in serum or with a specific exonuclease followed by analysis.
-
Procedure: a. Incubate the 5'-radiolabeled or fluorescently labeled oligonucleotide in human serum or a buffer containing a 3'-exonuclease (e.g., snake venom phosphodiesterase) at 37°C. b. Take aliquots at various time points. c. Analyze the aliquots by denaturing PAGE. d. Quantify the amount of full-length oligonucleotide remaining at each time point to determine the half-life.
Applications and Biological Activity
Oligonucleotides incorporating this compound analogs have a wide range of applications in research and drug development.
Antisense Oligonucleotides (ASOs)
ASOs are single-stranded oligonucleotides that bind to a target mRNA through Watson-Crick base pairing, leading to the downregulation of the corresponding protein. The incorporation of this compound analogs can enhance the efficacy of ASOs by:
-
Increasing Stability: Enhanced nuclease resistance prolongs the ASO's activity in vivo.
-
Modulating Affinity: Fine-tuning the Tm can optimize the balance between target binding and off-target effects.
Mechanism of Action: RNase H-Mediated Degradation
Caption: RNase H-mediated degradation of mRNA by an ASO.
Small Interfering RNA (siRNA)
siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. Modifications at the 3'-end of the sense or antisense strand can improve the stability and pharmacokinetic properties of the siRNA duplex.
Aptamers
Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. 3'-modifications can increase their resistance to nucleases, making them more suitable for therapeutic and diagnostic applications.
Conclusion
The incorporation of this compound analogs represents a powerful strategy for optimizing the properties of synthetic oligonucleotides for a variety of biological applications. By carefully selecting the appropriate analog and following robust synthesis and characterization protocols, researchers can develop oligonucleotides with enhanced stability, tailored hybridization properties, and improved therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this important modification strategy.
References
- 1. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idtdna.com [idtdna.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3'-Deoxycytidine in Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of 3'-Deoxycytidine in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as an antiviral agent?
A1: this compound is a nucleoside analog that, to exert its antiviral effect, must be transported into a host cell and then phosphorylated by cellular kinases into its active 5'-triphosphate form.[1] This active form, this compound triphosphate, acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp) and DNA polymerases.[1][2][3] By mimicking natural deoxynucleoside triphosphates, it gets incorporated into the growing viral nucleic acid chain. However, because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, it leads to premature chain termination, thereby halting viral replication.[2]
Q2: What is a typical starting concentration range for this compound in an antiviral assay?
A2: The optimal concentration of this compound can vary significantly depending on the virus, cell line, and assay type. Based on available data, a common starting range for in vitro antiviral assays is between 1 µM and 100 µM. For instance, against murine norovirus, a concentration of 100 µM resulted in a significant decrease in viral titer, with an IC50 value determined to be 20.92 µM. For flaviviruses, concentrations in the low micromolar range (e.g., 6.25 µM to 25 µM) have shown significant inhibitory activity. It is crucial to perform a dose-response experiment to determine the optimal, non-cytotoxic concentration for your specific experimental setup.
Q3: How should I prepare and store a this compound stock solution?
A3: this compound is typically available as a powder. For cell culture applications, it can be dissolved in sterile water or a suitable buffer like PBS. A stock solution of 10 mM to 50 mM is common. For example, 2'-Deoxycytidine is soluble in water at up to 50 mg/mL. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter. Stock solutions should be stored at -20°C or -80°C to maintain stability. For short-term use, a solution stored at -20°C is generally stable for about a month, while storage at -80°C can extend its shelf life to six months. Always protect the solution from light.
Q4: Can this compound be used in combination with other antiviral drugs?
A4: Yes, combination therapy is a common strategy to enhance antiviral efficacy and reduce the likelihood of drug resistance. For example, the analog 2'-FdC has shown synergistic antiviral effects when combined with other antivirals like MPA, ribavirin, and T705 against murine norovirus. When considering combination studies, it is important to assess the potential for additive, synergistic, or antagonistic interactions.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High Cytotoxicity Observed | The concentration of this compound is too high for the specific cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH release, or Trypan Blue exclusion) to determine the 50% cytotoxic concentration (CC50). Test a range of concentrations below the CC50 value in your antiviral assay. |
| Cell line is particularly sensitive to nucleoside analogs. | Consider using a different, more robust cell line for your experiments if possible. | |
| Low or No Antiviral Activity | The concentration of this compound is too low. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| The virus is not susceptible to this class of inhibitor. | Verify from the literature if similar viruses are inhibited by nucleoside analogs. Consider testing a different class of antiviral compound. | |
| Inefficient cellular uptake or phosphorylation of the compound. | Ensure the cell line expresses the necessary nucleoside transporters and kinases for activation. | |
| High Variability in Results | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well of your assay plates. |
| Inaccurate drug concentration due to degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. | |
| Contamination of cell cultures. | Regularly check for and discard any contaminated cell cultures. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using an MTT Assay
This protocol is essential for establishing the concentration range of this compound that is non-toxic to the host cells.
-
Cell Seeding: Plate a suitable cell line (e.g., RAW 264.7, Vero, Huh-7) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in a complete cell culture medium. A typical starting concentration might be 1 mM, diluted down. Include a "no drug" (medium only) control.
-
Treatment: After 24 hours of cell adherence, remove the existing medium and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a duration that matches your planned antiviral assay (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Protocol 2: Plaque Reduction Assay
This is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.
-
Cell Seeding: Plate host cells in 6-well or 12-well plates and grow them to 90-100% confluency.
-
Virus Dilution: Prepare serial 10-fold dilutions of your virus stock in an infection medium (e.g., serum-free medium).
-
Infection: Wash the cell monolayers with sterile PBS and then infect them with the virus dilutions for 1-2 hours to allow for viral adsorption.
-
Compound Treatment and Overlay: After the adsorption period, aspirate the virus inoculum. Add an overlay medium (e.g., containing 1.2% Avicel or 0.6% agarose) with different non-toxic concentrations of this compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ until visible plaques are formed (typically 2-8 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay medium. Fix the cells with a fixative solution (e.g., 10% formaldehyde) for at least 30 minutes. Remove the fixative and stain the cell monolayer with a 0.1% Crystal Violet solution for 15-20 minutes. Gently wash the plates with water and let them air dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The IC50 is the concentration that inhibits 50% of plaque formation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: Overcoming Resistance to 3'-Deoxycytidine in Cancer Cells
Welcome to the technical support center for researchers utilizing 3'-Deoxycytidine and its analogs in cancer research. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (and its analog 5-aza-2'-deoxycytidine)?
A1: this compound and its analog, 5-aza-2'-deoxycytidine (Decitabine), are nucleoside analogs that function as DNA methyltransferase (DNMT) inhibitors. After entering the cell, they are phosphorylated to their active triphosphate form and incorporated into DNA during replication. This incorporation traps DNMT enzymes on the DNA, leading to their degradation and subsequent genome-wide hypomethylation.[1][2][3] This can lead to the re-expression of silenced tumor suppressor genes. Additionally, the formation of DNMT-DNA adducts can cause DNA damage, leading to cell cycle arrest and apoptosis.[3][4]
Q2: We are observing a wide range of IC50 values for this compound across different cancer cell lines. Is this normal?
A2: Yes, it is quite common to observe a significant variation in the half maximal inhibitory concentration (IC50) of this compound among different cancer cell lines. In fact, studies have reported over a 1000-fold difference in IC50 values. This variability is often linked to the intrinsic molecular characteristics of the cell lines, such as the expression levels of nucleoside transporters and activating enzymes.
Q3: Our cells are showing signs of resistance to this compound. What are the common molecular mechanisms behind this?
A3: Resistance to this compound is often due to insufficient incorporation of the drug into the DNA. The most common mechanisms include:
-
Low expression or inactivating mutations of Deoxycytidine Kinase (dCK): dCK is the rate-limiting enzyme that phosphorylates this compound to its active form. Its deficiency is a major mechanism of resistance.
-
Reduced expression of nucleoside transporters: Human equilibrative nucleoside transporters (hENT1 and hENT2) are responsible for the uptake of this compound into the cell.
-
Increased activity of catabolizing enzymes: Cytidine deaminase (CDA) can inactivate this compound and its metabolites, reducing the amount available for incorporation into DNA.
Q4: Is resistance to this compound related to the baseline expression levels of DNA methyltransferases (DNMTs)?
A4: Interestingly, studies have shown that resistance to this compound is generally not correlated with the baseline expression levels of DNMT1, DNMT3a, or DNMT3b.
Q5: Can we combine this compound with other agents to overcome resistance?
A5: Yes, combination therapy is a promising strategy. Some approaches include:
-
CTP Synthetase Inhibitors: Agents like 3-deazauridine (3-DU) can be effective against cancer cells that have developed resistance due to dCK deficiency.
-
Cytidine Deaminase Inhibitors: Co-administration with a CDA inhibitor, such as tetrahydrouridine, can prevent the breakdown of this compound, increasing its bioavailability.
-
Other Epigenetic Modifiers: Combining with other epigenetic drugs may enhance the therapeutic effect.
-
Immunotherapy: Pre-treatment with this compound can enhance the immunogenicity of tumor cells, potentially synergizing with immunotherapies like T-cell receptor (TCR) therapy.
Troubleshooting Guides
Issue 1: High IC50 values or lack of cellular response to this compound
| Potential Cause | Troubleshooting Steps |
| Low Deoxycytidine Kinase (dCK) activity | 1. Assess dCK expression: Perform Western blot or qRT-PCR to measure dCK protein and mRNA levels in your resistant cells compared to sensitive controls. 2. Sequence the DCK gene: Check for inactivating mutations. 3. Consider combination therapy: Use agents that are effective in dCK-deficient cells, such as 3-deazauridine. |
| Low nucleoside transporter expression | 1. Measure transporter levels: Quantify hENT1 and hENT2 expression via qRT-PCR or flow cytometry. 2. Use prodrugs: Investigate novel prodrug formulations of this compound designed to bypass nucleoside transporters. |
| High Cytidine Deaminase (CDA) activity | 1. Evaluate CDA expression: Measure CDA mRNA and protein levels. 2. Inhibit CDA activity: Co-treat cells with a CDA inhibitor like tetrahydrouridine. |
| Incorrect drug concentration | 1. Perform a dose-response curve: A "U-shaped" curve for hypomethylation has been observed, where high doses can be less effective than low doses due to cell cycle arrest. Ensure you are testing a wide range of concentrations. |
Issue 2: Inconsistent results in DNA hypomethylation assays
| Potential Cause | Troubleshooting Steps |
| Cell cycle state | 1. Synchronize cell cultures: this compound is incorporated during DNA replication, so its effects are cell cycle-dependent. 2. Monitor cell cycle: Perform flow cytometry to assess the cell cycle distribution of your cell population before and after treatment. |
| Drug stability | 1. Prepare fresh solutions: this compound can be unstable in aqueous solutions. Prepare fresh stock solutions and dilute to the final concentration immediately before use. |
| Assay timing | 1. Optimize treatment duration: The time required to observe maximal hypomethylation can vary between cell lines. Perform a time-course experiment. |
Experimental Protocols
Protocol 1: Assessment of Cellular Proliferation and IC50 Determination
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., PBS or DMSO).
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as MTT, resazurin, or a commercially available cell viability kit.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of dCK and DNMT1
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against dCK, DNMT1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Metabolic activation of this compound and key resistance mechanisms.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. academic.oup.com [academic.oup.com]
- 4. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3'-Deoxycytidine for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dose and schedule of 3'-Deoxycytidine for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleoside analog that requires intracellular activation to exert its cytotoxic effects. Upon cellular uptake, it is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form. Subsequent phosphorylations yield the active triphosphate metabolite. This active form can be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis, ultimately inducing cell death in rapidly dividing cells.
Q2: How do I select a starting dose and schedule for my in vivo study?
A2: Establishing an optimal in vivo dose and schedule for this compound requires a tiered approach, starting with in vitro data and progressing to in vivo dose-range-finding studies. While specific in vivo efficacy data for this compound is limited in publicly available literature, data from its analogs, such as 5-aza-2'-deoxycytidine (Decitabine) and 4'-thio-2'-deoxycytidine (TdCyd), can provide a conceptual framework. For instance, a study on TdCyd in a lung adenocarcinoma xenograft model used intraperitoneal (IP) dosing at 5 mg/kg on a schedule of every 5 days for 3 cycles, which resulted in tumor stasis without significant weight loss in the mice[1]. For Decitabine, intravenous infusions achieving a plasma concentration of over 1 µM have shown potent antineoplastic effects in mouse models[2][3].
A recommended starting point is to conduct a dose-range-finding study to determine the maximum tolerated dose (MTD). This involves administering escalating doses of this compound to small groups of animals and monitoring for signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.
Q3: What are the common routes of administration for nucleoside analogs like this compound?
A3: The most common routes of administration for preclinical in vivo studies of nucleoside analogs are intravenous (IV) and intraperitoneal (IP) injections. The choice of administration route can be influenced by the formulation's properties and the desired pharmacokinetic profile.
Q4: What are the potential mechanisms of resistance to this compound?
A4: A primary mechanism of resistance to deoxycytidine analogs is the downregulation or loss of function of deoxycytidine kinase (dCK), the enzyme responsible for the initial and rate-limiting step of its activation. Without dCK, this compound cannot be phosphorylated to its active triphosphate form.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Formulation
-
Problem: The compound is not dissolving or is precipitating out of the vehicle.
-
Possible Causes & Solutions:
-
Inappropriate Vehicle: this compound may have limited solubility in aqueous solutions.
-
Solution: Consider using a co-solvent system. A common formulation for poorly soluble compounds for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline. Start by dissolving the compound in a small amount of DMSO, then sequentially add PEG300, Tween-80, and finally saline, vortexing between each addition.
-
-
Temperature Effects: Solubility can be temperature-dependent.
-
Solution: Gentle warming and sonication can aid dissolution. However, be cautious to avoid thermal degradation. Always bring refrigerated solutions to room temperature before administration.
-
-
Incorrect pH: The pH of the formulation can affect the solubility of the compound.
-
Solution: Ensure the pH of your vehicle is within a suitable range for your compound and is compatible with the route of administration.
-
-
Issue 2: In Vivo Toxicity Observed at Predicted Efficacious Doses
-
Problem: Animals are showing signs of toxicity (e.g., >15-20% weight loss, lethargy, ruffled fur) at doses expected to be effective.
-
Possible Causes & Solutions:
-
Dose is Too High: The MTD may be lower than anticipated.
-
Solution: Reduce the dose. It is crucial to have a well-defined MTD from a dose-range-finding study before initiating efficacy experiments.
-
-
Schedule is Too Frequent: The dosing schedule may not allow for sufficient recovery between treatments.
-
Solution: Decrease the frequency of administration (e.g., from daily to every other day or twice weekly).
-
-
Vehicle Toxicity: The vehicle itself may be causing toxicity, especially with certain co-solvents at high concentrations.
-
Solution: Include a vehicle-only control group in your studies to assess the toxicity of the formulation components. If the vehicle is toxic, explore alternative formulations.
-
-
Issue 3: Lack of Efficacy at Non-Toxic Doses
-
Problem: No significant anti-tumor activity is observed at doses that are well-tolerated by the animals.
-
Possible Causes & Solutions:
-
Insufficient Dose or Exposure: The dose may be too low to achieve a therapeutic concentration at the tumor site.
-
Solution: If toxicity allows, consider cautiously escalating the dose. Alternatively, a more frequent dosing schedule might maintain therapeutic concentrations for a longer duration. Pharmacokinetic studies can help determine the drug's exposure and half-life in vivo.
-
-
Drug Resistance: The tumor model may be inherently resistant to this compound.
-
Solution: Confirm the expression and activity of deoxycytidine kinase (dCK) in your tumor model. If dCK levels are low, this could explain the lack of response.
-
-
Suboptimal Dosing Schedule: The timing of drug administration may not align with the peak of DNA synthesis in the tumor cells.
-
Solution: Experiment with different dosing schedules. For agents that target DNA synthesis, continuous infusion or more frequent administration might be more effective than single bolus injections.
-
-
Data Presentation
Table 1: In Vivo Dosing of this compound Analogs in Preclinical Models
| Compound | Animal Model | Tumor Model | Dose | Route of Administration | Schedule | Outcome | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 4'-thio-2'-deoxycytidine (TdCyd) | nu/nu mice | NCI-H23 (Lung Adenocarcinoma Xenograft) | 5 mg/kg | IP | Every 5 days for 3 cycles | Tumor stasis | [1] |
| 5-aza-2'-deoxycytidine (Decitabine) | Mice | L1210 Leukemia & EMT6 Mammary Tumor | >1 µM plasma concentration | IV infusion | Not specified | Potent antineoplastic effect | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Mouse Xenograft Efficacy Study
-
Cell Culture and Preparation:
-
Culture cancer cells in the recommended medium until they reach 70-80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
Resuspend the cell pellet in a suitable medium (e.g., sterile PBS or a mixture with Matrigel) at the desired concentration for injection (typically 1x10^6 to 1x10^7 cells per injection). Keep cells on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mice (e.g., using isoflurane).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation and the vehicle control.
-
Administer the treatment according to the predetermined dose and schedule.
-
Monitor animal weight and tumor size regularly (e.g., 2-3 times per week).
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor growth inhibition can be calculated and statistically analyzed.
-
Mandatory Visualizations
Caption: Activation pathway of this compound.
Caption: Experimental workflow for an in vivo xenograft study.
References
Minimizing off-target effects of 3'-Deoxycytidine in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the off-target effects of 3'-Deoxycytidine (also known as ddC or zalcitabine) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
This compound is a nucleoside analog that, once phosphorylated to its active triphosphate form (ddCTP), acts as a competitive inhibitor of reverse transcriptases and cellular DNA polymerases. Lacking a 3'-hydroxyl group, its incorporation into a growing DNA strand leads to chain termination, thereby inhibiting DNA synthesis.
Q2: What are the principal off-target effects associated with this compound treatment?
The primary and most well-documented off-target effect of this compound is mitochondrial toxicity. This occurs because ddCTP is a potent inhibitor of human mitochondrial DNA polymerase gamma (Polγ), the exclusive enzyme responsible for the replication and repair of mitochondrial DNA (mtDNA). Inhibition of Polγ leads to mtDNA depletion, impaired oxidative phosphorylation (OXPHOS), increased production of reactive oxygen species (ROS), and can ultimately trigger apoptosis.
Q3: Why are some cell lines more sensitive to this compound-induced cytotoxicity than others?
Cell line sensitivity to this compound is multifactorial. Key factors include:
-
Expression levels of deoxycytidine kinase (dCK): this compound must be phosphorylated by cellular kinases, with dCK performing the initial step. Cells with lower dCK expression will be less efficient at converting ddC to its active triphosphate form, making them more resistant to its effects.
-
Mitochondrial respiratory capacity: Cells that are highly dependent on oxidative phosphorylation for their energy needs are more susceptible to the mitochondrial toxicity of this compound.
-
DNA repair capacity: Differences in the efficiency of cellular DNA repair mechanisms can influence the cellular response to DNA damage caused by this compound.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed in my control (non-target) cells.
-
Possible Cause: The concentration of this compound is too high, leading to significant off-target mitochondrial toxicity.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value for your specific cell line to identify a concentration that provides the desired on-target effect with minimal cytotoxicity.
-
Optimize treatment duration: Reduce the exposure time of the cells to this compound to minimize cumulative toxicity.
-
Consider co-treatment with uridine: Uridine supplementation has been shown to mitigate the mitochondrial toxicity of pyrimidine nucleoside analogs like this compound.[1][2][3][4]
-
Issue 2: My experimental results are inconsistent across replicates.
-
Possible Cause: Variability in cell health, seeding density, or drug preparation.
-
Troubleshooting Steps:
-
Ensure consistent cell culture practices: Use cells from the same passage number and ensure they are in the logarithmic growth phase.
-
Standardize cell seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well or flask.
-
Prepare fresh drug dilutions: Prepare this compound solutions fresh for each experiment from a validated stock solution to avoid degradation.
-
Issue 3: I am not observing the expected on-target effect.
-
Possible Cause: Insufficient intracellular concentration of the active form of this compound (ddCTP).
-
Troubleshooting Steps:
-
Verify the expression of deoxycytidine kinase (dCK): If your cell line has low dCK expression, consider using a different cell line or a method to increase dCK activity.
-
Increase the concentration of this compound: Based on your dose-response curve, a higher concentration may be necessary to achieve the desired on-target effect, but be mindful of potential increases in cytotoxicity.
-
Data Presentation
Table 1: Cytotoxicity of 5-aza-2'-Deoxycytidine (a related deoxycytidine analog) in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Classification |
| TF-1 | < 0.05 | Sensitive |
| U937 | < 0.05 | Sensitive |
| Raji | < 0.05 | Sensitive |
| HEL | < 0.05 | Sensitive |
| ML-1 | 0.05 - 0.4 | Sensitive |
| HL-60 | 0.05 - 0.4 | Sensitive |
| K562 | 0.05 - 0.4 | Sensitive |
| SW48 | 0.05 - 0.4 | Sensitive |
| Cama-1 | 0.05 - 0.4 | Sensitive |
| Jurkat | > 2 | Resistant |
| MOLT4 | > 2 | Resistant |
| PC3 | > 2 | Resistant |
| RKO | > 2 | Resistant |
| DU145 | > 2 | Resistant |
Source: Adapted from Qin et al., 2009.[5]
Table 2: Effect of Uridine Co-treatment on this compound (ddC) Induced Mitochondrial Toxicity in HepG2 Cells
| Parameter | ddC (177 nM) | ddC (177 nM) + Uridine (200 µM) |
| Cell Proliferation | Reduced to 20% of control | Fully normalized |
| Lactate Production | 350% of control | Fully normalized |
| Intracellular Lipids | Severe steatosis | Fully normalized |
| mtDNA Levels | Depleted to 8% of control | Restored to ~65% of control |
Source: Adapted from Walker et al., 2003.
Experimental Protocols
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Depletion by qPCR
This protocol allows for the relative quantification of mtDNA copy number compared to nuclear DNA (nDNA).
Materials:
-
Cells treated with this compound and untreated control cells.
-
DNA isolation kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
-
qPCR primers for a mitochondrial gene (e.g., MT-CO1) and a single-copy nuclear gene (e.g., B2M).
-
SYBR Green qPCR master mix.
-
Real-time PCR instrument.
Procedure:
-
Cell Lysis and DNA Isolation:
-
Harvest approximately 1 x 10^6 cells for each condition.
-
Isolate total genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Quantify DNA concentration and assess purity (A260/A280 ratio).
-
-
qPCR Reaction Setup:
-
Prepare separate qPCR reactions for the mitochondrial and nuclear targets.
-
For each reaction, use 2 ng of total DNA as a template.
-
Include no-template controls for each primer set.
-
Run each sample in triplicate.
-
-
Real-Time PCR Cycling:
-
Use a standard cycling protocol: 95°C for 5 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the average Ct for the triplicates.
-
Calculate ΔCt = (Average nDNA Ct) - (Average mtDNA Ct).
-
Relative mtDNA content can be expressed as 2^ΔCt.
-
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS.
Materials:
-
Cells cultured in a 96-well plate.
-
H2DCFDA stock solution (e.g., 10 mM in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or Phenol red-free medium.
-
Fluorescence microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations and for the desired duration. Include a positive control (e.g., H2O2) and a vehicle control.
-
-
Staining with H2DCFDA:
-
After treatment, remove the culture medium and wash the cells twice with warm HBSS.
-
Prepare a 5 µM working solution of H2DCFDA in warm HBSS.
-
Add the H2DCFDA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the H2DCFDA solution and wash the cells twice with warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Visualizations
Caption: Off-target signaling pathway of this compound.
Caption: Workflow for assessing and mitigating off-target effects.
References
- 1. Uridine as a potential treatment for NRTI related mitochondrial toxicity | HIV i-Base [i-base.info]
- 2. Uridine treatment for mitochondrial toxicity | HIV i-Base [i-base.info]
- 3. Uridine in the prevention and treatment of NRTI-related mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of 3'-Deoxycytidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of 3'-Deoxycytidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the oral bioavailability of this compound derivatives?
A1: The primary factors limiting the oral bioavailability of this compound derivatives, similar to many other nucleoside analogs, include:
-
High Polarity: The presence of hydroxyl groups makes these molecules highly polar, which hinders their passive diffusion across the lipophilic intestinal cell membranes.[1]
-
Enzymatic Degradation: They can be susceptible to enzymatic degradation in the gastrointestinal tract and during first-pass metabolism in the liver. A key enzyme involved is cytidine deaminase (CDA), which can convert deoxycytidine analogs to their corresponding deoxyuridine analogs, rendering them inactive.
-
Low Intestinal Permeability: Due to their hydrophilicity, these compounds often exhibit low permeability across the intestinal epithelium.[1]
-
Requirement for Active Transport: Efficient absorption may rely on specific nucleoside transporters, which can become saturated.
Q2: What are the most common strategies to improve the bioavailability of this compound derivatives?
A2: The most common and effective strategies focus on modifying the drug molecule to be more lipophilic or to utilize specific transport mechanisms, including:
-
Prodrug Approaches: This involves chemically modifying the this compound derivative to create a more absorbable precursor (prodrug) that is converted to the active drug in the body.[1][2] Common prodrug strategies include:
-
Amino Acid Esters: Attaching an amino acid can increase lipophilicity and may target peptide transporters in the intestine.[2]
-
Lipid Conjugates: Linking the derivative to a lipid moiety can significantly enhance its ability to cross cell membranes.
-
Phosphoramidates (ProTides): This approach masks the polar phosphate group, improving cell penetration and bypassing the initial, often rate-limiting, phosphorylation step.
-
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its uptake by intestinal cells.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic prodrugs.
-
-
Co-administration with Enzyme Inhibitors:
-
Inhibitors of cytidine deaminase, such as tetrahydrouridine, can be co-administered to prevent the degradation of the this compound derivative.
-
Q3: How is the bioavailability of a this compound derivative measured?
A3: Bioavailability is typically determined through in vivo pharmacokinetic studies in animal models (e.g., rats, mice). The drug is administered orally and intravenously on separate occasions. Blood samples are collected at various time points, and the concentration of the drug in the plasma is measured. The absolute bioavailability (F%) is calculated as:
F(%) = (AUCoral / Doseoral) / (AUCintravenous / Doseintravenous) * 100
Where AUC is the area under the plasma concentration-time curve.
Troubleshooting Guides
Problem 1: Low oral bioavailability observed in animal studies despite a promising in vitro profile.
| Possible Cause | Troubleshooting Step |
| High First-Pass Metabolism | 1. Analyze plasma and urine for metabolites to identify the primary metabolic pathways. 2. If deamination is significant, consider co-administration with a cytidine deaminase inhibitor. 3. Synthesize prodrugs that mask the site of metabolism. |
| Poor Intestinal Permeability | 1. Conduct a Caco-2 permeability assay to confirm low permeability. 2. If permeability is low, design and synthesize more lipophilic prodrugs (e.g., with lipid or long-chain alkyl groups). 3. Explore formulation strategies like nanoemulsions or solid lipid nanoparticles. |
| Efflux by Transporters (e.g., P-glycoprotein) | 1. Perform a bidirectional Caco-2 assay to determine the efflux ratio. 2. If the efflux ratio is high, co-administer a known P-gp inhibitor to see if bioavailability improves. 3. Design prodrugs that are not substrates for the identified efflux transporters. |
| Poor Aqueous Solubility of a Lipophilic Prodrug | 1. Measure the aqueous solubility of the compound. 2. If solubility is low, consider formulation approaches like micronization, solid dispersions, or lipid-based formulations to improve dissolution. |
Problem 2: High variability in bioavailability between individual animals.
| Possible Cause | Troubleshooting Step |
| Food Effects | 1. Conduct pharmacokinetic studies in both fasted and fed animals to assess the impact of food on absorption. 2. If a significant food effect is observed, formulation adjustments may be needed to ensure consistent absorption. |
| Saturation of Intestinal Transporters | 1. Perform dose-escalation studies to see if bioavailability changes with the dose. 2. If bioavailability decreases with increasing dose, transporter saturation is likely. Consider prodrugs that utilize different absorption pathways. |
| Gut Microbiome Metabolism | 1. Analyze the gut microbiome composition of the animals. 2. Incubate the drug with fecal matter from the study animals to assess microbial degradation. |
Data Presentation: Bioavailability of a this compound Analog
The following table summarizes pharmacokinetic parameters for 2',3'-dideoxycytidine (ddC), a well-studied this compound analog, in humans. This data can serve as a benchmark when evaluating novel derivatives.
| Parameter | Value | Reference |
| Oral Bioavailability (F%) | 88% | |
| Plasma Half-life (t1/2) | 1.2 hours | |
| Volume of Distribution (Vd) | 0.54 L/kg | |
| Total Body Clearance | 227 mL/min/m2 | |
| Renal Excretion (unchanged) | 75% |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal permeability of a compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol - high permeability, atenolol - low permeability)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture: Culture Caco-2 cells in flasks. Once confluent, seed the cells onto the apical side of the Transwell inserts at a density of approximately 6 x 104 cells/cm2.
-
Monolayer Differentiation: Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be above 250 Ω·cm2. Additionally, a Lucifer yellow rejection test can be performed to assess paracellular permeability.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayer with pre-warmed HBSS. b. Add HBSS containing the test compound (at a known concentration, e.g., 10 µM) to the apical (A) chamber. c. Add fresh HBSS to the basolateral (B) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh HBSS.
-
Permeability Assay (Basolateral to Apical - B to A): a. Perform the same procedure as above but add the test compound to the basolateral chamber and sample from the apical chamber. This is done to determine the efflux ratio.
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug permeation (µmol/s)
-
A is the surface area of the insert (cm2)
-
C0 is the initial concentration of the drug in the donor chamber (µmol/mL)
-
-
Calculation of Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests active efflux.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for determining the oral bioavailability of a this compound derivative in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Test compound
-
Vehicle for oral and intravenous administration (e.g., saline, PEG400)
-
Cannulation supplies (for jugular vein cannulation if serial sampling is desired)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for analysis
Methodology:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the study.
-
Dose Preparation: Prepare the dosing solutions of the test compound in the appropriate vehicles for both oral (p.o.) and intravenous (i.v.) administration.
-
Animal Groups: Divide the rats into two groups:
-
Group 1: Intravenous administration
-
Group 2: Oral administration
-
-
Dosing:
-
Intravenous: Administer the compound via the tail vein or a jugular vein cannula at a specific dose (e.g., 2 mg/kg).
-
Oral: Administer the compound by oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, t1/2, and clearance.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) as described in the FAQs section.
Visualizations
Caption: Factors affecting the oral bioavailability of this compound derivatives.
Caption: Troubleshooting workflow for low bioavailability of this compound derivatives.
Caption: Metabolic pathways of this compound derivatives.
References
Technical Support Center: Managing 3'-Deoxycytidine-Induced Cytotoxicity in Normal Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Deoxycytidine (also known as ddC or Zalcitabine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to cytotoxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?
A1: The primary mechanism of this compound (ddC) induced cytotoxicity in normal cells is the disruption of mitochondrial DNA (mtDNA) synthesis. After entering the cell, ddC is phosphorylated to its active triphosphate form, ddCTP, by cytoplasmic deoxycytidine kinase.[1] This active metabolite is then transported into the mitochondria. Due to its structure, lacking a 3'-hydroxyl group, ddCTP acts as a chain terminator when incorporated into replicating mtDNA by DNA polymerase γ. This leads to a progressive depletion of mtDNA, impaired mitochondrial function, and ultimately, cell death.[1][2][3] Proliferating cells are particularly sensitive to rapid mtDNA depletion.[2]
Q2: Are there ways to mitigate or rescue normal cells from this compound cytotoxicity in vitro?
Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?
A3: Common signs of cytotoxicity include:
-
Reduced cell viability and proliferation: This can be observed through a decrease in cell number, changes in cell morphology (e.g., rounding, detachment), and reduced metabolic activity (as measured by assays like MTT or MTS).
-
Induction of apoptosis: Cells may exhibit characteristic features of programmed cell death, such as membrane blebbing, chromatin condensation, and DNA fragmentation. This can be assessed using techniques like Annexin V/Propidium Iodide staining and TUNEL assays.
-
Mitochondrial dysfunction: This can manifest as a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and altered cellular respiration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity results between experiments. | Inconsistent cell seeding density. | Ensure a uniform number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding. |
| Inaccurate this compound concentration. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. | |
| Cell culture contamination. | Regularly inspect cultures for any signs of microbial contamination. Use aseptic techniques and periodically test for mycoplasma. | |
| Unexpectedly high cytotoxicity in normal cells. | High expression of deoxycytidine kinase. | Cells with higher levels of deoxycytidine kinase will more efficiently convert this compound to its toxic triphosphate form. Consider using a cell line with lower deoxycytidine kinase expression if appropriate for your experimental goals. |
| Prolonged exposure time. | The cytotoxic effects of this compound are often delayed and dependent on the rate of mtDNA turnover. Consider reducing the duration of exposure. | |
| Difficulty in rescuing cells with deoxycytidine. | Insufficient deoxycytidine concentration. | The concentration of deoxycytidine required for rescue is dependent on the concentration of this compound and the specific cell type. Perform a dose-response experiment to determine the optimal rescue concentration of deoxycytidine. |
| Timing of deoxycytidine addition. | For effective rescue, deoxycytidine should be co-administered with this compound. Adding it after significant cytotoxicity has occurred may not be effective. |
Quantitative Data
Table 1: Template for IC50 Values of this compound in Normal Human Cell Lines
| Cell Line | Cell Type | Tissue of Origin | Incubation Time (hours) | IC50 (µM) | Reference |
| HDFa | Fibroblast | Dermal | 72 | [To be determined] | [Internal Data] |
| HUVEC | Endothelial | Umbilical Vein | 72 | [To be determined] | [Internal Data] |
| HaCaT | Keratinocyte (Epithelial) | Skin | 72 | [To be determined] | [Internal Data] |
| BEAS-2B | Epithelial | Bronchial | 72 | [To be determined] | [Internal Data] |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on adherent normal cells.
Materials:
-
Normal human cell line of interest (e.g., HDFa, HUVEC)
-
Complete cell culture medium
-
This compound (ddC) stock solution (in sterile DMSO or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Deoxycytidine Rescue Experiment
This protocol provides a framework for investigating the potential of deoxycytidine to rescue normal cells from this compound-induced cytotoxicity.
Materials:
-
Same as Protocol 1
-
Deoxycytidine stock solution (in sterile water or PBS)
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Treatment:
-
Prepare solutions containing a fixed concentration of this compound (e.g., at or near the IC50 value determined in Protocol 1) and varying concentrations of deoxycytidine in complete culture medium.
-
Include the following controls:
-
Cells with medium only (no treatment).
-
Cells with vehicle control.
-
Cells with this compound only.
-
Cells with the highest concentration of deoxycytidine only.
-
-
Remove the old medium and add 100 µL of the treatment solutions to the respective wells.
-
Incubate the plate for the same duration as the cytotoxicity assay.
-
-
MTT Assay and Data Analysis: Follow steps 3 and 4 of Protocol 1 to assess cell viability and determine the extent of rescue by deoxycytidine.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Real-Time Efficacy Monitoring of 3'-Deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for monitoring the efficacy of 3'-Deoxycytidine in real-time. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to support your research and development efforts.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a nucleoside analog that lacks the 3'-hydroxyl group found in its natural counterpart, deoxycytidine. After entering the cell, it is phosphorylated by cellular kinases, primarily deoxycytidine kinase (dCK), to its active triphosphate form. This analog is then incorporated into elongating DNA strands by DNA polymerases. Due to the absence of the 3'-hydroxyl group, the formation of a phosphodiester bond with the subsequent nucleotide is blocked, leading to the termination of DNA chain elongation and, consequently, inhibition of DNA synthesis.[1]
Q2: Why is real-time monitoring of this compound's efficacy important?
A2: Real-time monitoring provides dynamic insights into the cellular response to this compound. Unlike endpoint assays that offer a single snapshot, real-time methods allow for the continuous assessment of cytotoxicity, revealing the kinetics of the drug's effect. This approach enables researchers to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell-killing) effects and to determine the optimal timing for downstream assays.
Q3: What are the key cellular factors influencing the efficacy of this compound?
A3: The efficacy of this compound is significantly influenced by the expression and activity of deoxycytidine kinase (dCK).[1] dCK performs the initial and rate-limiting phosphorylation step required to activate the drug. Therefore, cell lines with low dCK activity will exhibit reduced sensitivity to this compound. Additionally, the levels of the natural counterpart, dCTP, can compete with the activated this compound triphosphate for incorporation into DNA, potentially modulating the drug's efficacy.
Q4: Can components of the cell culture medium affect the activity of this compound?
A4: Yes, high concentrations of natural deoxycytidine in the culture medium can compete with this compound for uptake and phosphorylation by dCK, potentially reducing its efficacy. It is advisable to use a medium with well-defined and consistent nucleoside concentrations for these experiments.
II. Real-Time Monitoring Protocols
A. Real-Time Cell Viability Assay
This protocol allows for the continuous monitoring of cell viability in response to this compound treatment. It is based on a bioluminescent assay that measures the reducing potential of metabolically active cells.[2][3][4]
Experimental Workflow
Caption: Workflow for the Real-Time Cell Viability Assay.
Detailed Methodology:
-
Cell Plating: Seed cells at the desired density in a white-walled 96-well plate to minimize signal cross-talk. The optimal seeding density should be determined empirically for each cell line.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Reagent Preparation: Prepare the RealTime-Glo™ MT Cell Viability Assay reagent according to the manufacturer's instructions. This typically involves reconstituting the substrate and mixing it with the NanoLuc® enzyme.
-
Treatment: Add the prepared this compound dilutions to the respective wells. Include vehicle-only controls.
-
Reagent Addition: Add the RealTime-Glo™ reagent to all wells.
-
Incubation and Measurement: Place the plate in a plate-reading luminometer equipped with temperature control set to 37°C. Measure the luminescence at regular intervals (e.g., every 30 to 60 minutes) for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Data Analysis: Plot the luminescence signal over time for each concentration of this compound. A decrease in luminescence relative to the vehicle control indicates a reduction in cell viability.
B. Deoxycytidine Kinase (dCK) Activity Assay
This assay measures the activity of dCK, the key enzyme responsible for activating this compound. The protocol is based on a luminescence-based method that quantifies ATP consumption during the phosphorylation reaction.
Experimental Workflow
Caption: Workflow for the Deoxycytidine Kinase (dCK) Activity Assay.
Detailed Methodology:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., a buffer containing Tris-HCl, NaCl, and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Kinase Reaction:
-
In a 96-well plate, add a defined amount of cell lysate (e.g., 10-20 µg of protein) to each well.
-
Prepare a reaction mix containing reaction buffer, ATP, and deoxycytidine (as the substrate).
-
Initiate the reaction by adding the reaction mix to the wells containing the cell lysate.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Luminescence Detection:
-
Add Kinase-Glo® reagent to each well. This reagent will stop the enzymatic reaction and generate a luminescent signal that is proportional to the amount of remaining ATP.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The dCK activity is inversely proportional to the luminescent signal (as higher dCK activity leads to greater ATP consumption and thus lower luminescence). Calculate the dCK activity by comparing the luminescence of the samples to a standard curve of known ATP concentrations.
C. Intracellular dCTP Pool Measurement
This protocol describes the quantification of intracellular deoxycytidine triphosphate (dCTP) pools using High-Performance Liquid Chromatography (HPLC). This is important as the endogenous dCTP levels can compete with the activated form of this compound.
Experimental Workflow
Caption: Workflow for Intracellular dCTP Pool Measurement by HPLC.
Detailed Methodology:
-
Nucleotide Extraction:
-
Harvest a known number of cells (e.g., 1-5 x 10^6).
-
Extract the nucleotides by adding ice-cold 60% methanol or 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice to allow for cell lysis and protein precipitation.
-
Centrifuge to pellet the precipitate.
-
If using TCA, neutralize the supernatant with a solution of Freon and tri-n-octylamine.
-
Lyophilize the nucleotide extract to dryness.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a small volume of mobile phase.
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Use an ion-pairing mobile phase (e.g., containing tetrabutylammonium phosphate) to separate the negatively charged nucleotides.
-
Detect the nucleotides using a UV detector at 254 nm.
-
-
Quantification:
-
Identify the dCTP peak by comparing its retention time to that of a dCTP standard.
-
Integrate the peak area of the dCTP peak.
-
Calculate the concentration of dCTP in the sample by comparing the peak area to a standard curve generated with known concentrations of dCTP.
-
Normalize the dCTP amount to the cell number to obtain the intracellular concentration.
-
III. Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Data for this compound is not readily available in public databases. Researchers are encouraged to determine the IC50 values for their specific cell lines of interest using a standard cytotoxicity assay (e.g., MTT, or the real-time assay described above). |
Note: The IC50 values for nucleoside analogs can vary significantly between different cell lines due to factors such as the expression level of dCK.
IV. Signaling Pathway
Mechanism of Action and Downstream Signaling
This compound, as a DNA chain terminator, induces DNA damage, which in turn activates the DNA Damage Response (DDR) pathway. A key player in this response is the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which is activated by single-stranded DNA regions that can arise from stalled replication forks. Activated ATR then phosphorylates and activates its downstream effector, Chk1 (Checkpoint kinase 1). This signaling cascade leads to cell cycle arrest, providing time for DNA repair, or if the damage is too severe, apoptosis.
Caption: Signaling pathway activated by this compound.
V. Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no cytotoxicity observed | Low dCK expression/activity in the cell line: The cell line may not efficiently phosphorylate and activate this compound. | - Screen different cell lines to find one with higher dCK expression. - Measure dCK activity using the protocol provided. |
| High levels of endogenous dCTP: Natural dCTP competes with the activated drug for incorporation into DNA. | - Measure intracellular dCTP pools. - Consider co-treatment with an agent that depletes dCTP pools (use with caution as this may have synergistic toxic effects). | |
| Degradation of this compound: The compound may be unstable in the culture medium over long incubation times. | - Prepare fresh dilutions of the compound for each experiment. - Check the stability of the compound under your experimental conditions. | |
| High variability between replicates | Uneven cell seeding: Inconsistent cell numbers in wells will lead to variable results. | - Ensure the cell suspension is homogenous before and during plating. - Use a calibrated multichannel pipette and consistent technique. |
| Edge effects in the microplate: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and drug concentration. | - Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. | |
| Inconsistent results between experiments | Variability in cell health or passage number: Cells at high passage numbers or in poor health may respond differently to the drug. | - Use cells within a defined and consistent passage number range. - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent incubation times or conditions: Variations in incubation time or environmental conditions (temperature, CO2) can affect results. | - Standardize all incubation times and ensure the incubator is properly calibrated and maintained. | |
| Unexpectedly high cytotoxicity | Off-target effects: At high concentrations, the compound may have off-target effects unrelated to DNA synthesis inhibition. | - Perform a dose-response curve to identify a concentration range with specific activity. - Investigate potential off-target effects using relevant assays. |
| Mycoplasma contamination: Mycoplasma can alter cellular metabolism and drug sensitivity. | - Routinely test cell cultures for mycoplasma contamination. |
References
Challenges in the clinical application of 3'-Deoxycytidine analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-Deoxycytidine analogs.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed in Cell Culture Experiments
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | - Verify dCK Expression: Low or absent deoxycytidine kinase (dCK) expression is a primary mechanism of resistance.[1] Assess dCK protein levels by Western blot or ELISA and enzymatic activity using a dCK activity assay. - Check Nucleoside Transporter Expression: Reduced expression of human equilibrative nucleoside transporters (hENT1/2) can limit drug uptake.[2] Evaluate transporter expression via qPCR or Western blot. - Assess Cytidine Deaminase (CDA) Activity: High CDA activity leads to rapid drug inactivation.[3] Measure CDA activity in cell lysates. Consider co-treatment with a CDA inhibitor like tetrahydrouridine (THU).[4] |
| Suboptimal Experimental Conditions | - Optimize Drug Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. IC50 values can vary significantly between cell lines.[2] - Ensure Proper Reagent Storage and Handling: this compound analogs can be sensitive to degradation. Store compounds as recommended by the manufacturer and prepare fresh solutions for each experiment. |
| Inaccurate Viability Assay | - Choose an Appropriate Assay: The MTT assay is a common method for assessing cytotoxicity. However, consider alternative methods like trypan blue exclusion or real-time cytotoxicity assays to confirm results. - Validate Assay Performance: Ensure that the chosen assay is linear over the range of cell densities used and is not affected by the chemical properties of the analog being tested. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Practices | - Maintain Consistent Cell Passage Number: Use cells within a consistent and low passage number range, as prolonged culturing can alter cellular characteristics, including drug sensitivity. - Standardize Seeding Density: Ensure uniform cell seeding density across all wells of your assay plates. |
| Reagent Preparation and Addition | - Thoroughly Mix Reagents: Ensure complete solubilization and uniform concentration of the this compound analog in the culture medium before adding to the cells. - Use a Master Mix: For multi-well plate experiments, prepare a master mix of the drug-containing medium to add to the wells to minimize pipetting errors. |
| Assay-Specific Issues | - Ensure Complete Solubilization of Formazan (MTT Assay): Incomplete dissolution of the formazan crystals will lead to inaccurate absorbance readings. Ensure the solubilization agent is effective and incubation is sufficient. - Control for Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can affect cell growth and drug concentration. Avoid using the outermost wells for critical measurements or ensure proper humidification of the incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound analogs?
A1: this compound analogs are prodrugs that must be activated intracellularly. They are transported into the cell and then phosphorylated by deoxycytidine kinase (dCK) to their monophosphate form. Subsequent phosphorylations yield the active triphosphate form, which acts as a competitive inhibitor of DNA polymerase and can be incorporated into the growing DNA strand, leading to chain termination and inhibition of DNA synthesis.
Q2: What are the main mechanisms of resistance to this compound analogs?
A2: The most common resistance mechanisms include:
-
Reduced activation: Decreased expression or inactivating mutations of deoxycytidine kinase (dCK), the rate-limiting enzyme for activation.
-
Impaired cellular uptake: Downregulation of nucleoside transporters, such as hENT1 and hENT2.
-
Increased inactivation: Elevated levels of cytidine deaminase (CDA), which converts the analogs into their inactive uridine counterparts.
-
Altered downstream pathways: Changes in DNA repair mechanisms and apoptotic signaling pathways.
Q3: How can I measure the intracellular concentration of the active triphosphate form of a this compound analog?
A3: The most common method for quantifying intracellular nucleoside triphosphates is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique allows for the sensitive and specific measurement of the triphosphate metabolite in cell extracts.
Q4: What are the common toxicities associated with this compound analogs in a clinical setting?
A4: The primary dose-limiting toxicity is myelosuppression, leading to a decrease in white blood cells, red blood cells, and platelets. Other common side effects include gastrointestinal issues such as nausea, vomiting, and diarrhea.
Data Presentation
Table 1: IC50 Values of Selected this compound Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Gemcitabine | MCF-7 | Breast Adenocarcinoma | 0.62 - 7.72 |
| Gemcitabine | TK10 | Renal Cancer | 0.62 - 7.72 |
| Gemcitabine | UACC-62 | Melanoma | 0.62 - 7.72 |
| 5-Aza-2'-deoxycytidine | HCT-116 | Colorectal Carcinoma | 4.14 ± 1.2 |
| 5-Aza-2'-deoxycytidine | A549 | Lung Carcinoma | 6.8 ± 0.5 |
| Cytarabine (Ara-C) | HCT-116 | Colorectal Carcinoma | 60.9 ± 1.8 |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Table 2: Pharmacokinetic Parameters of Gemcitabine
| Parameter | Value | Unit |
| Half-life (t½) | 42 - 94 | min |
| Oral Bioavailability | ~10 | % |
| Primary Route of Elimination | Metabolism (by Cytidine Deaminase) | - |
| Active Metabolite | Gemcitabine triphosphate | - |
| Inactive Metabolite | 2',2'-difluoro-2'-deoxyuridine (dFdU) | - |
Data compiled from studies in mice and humans.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete culture medium
-
This compound analog stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the this compound analog in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the analog. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay
This protocol is based on a luminescence-based assay that measures ATP consumption.
Materials:
-
Cell lysate
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT)
-
Deoxycytidine or another dCK substrate (e.g., gemcitabine)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
In a 96-well plate, set up the kinase reaction by adding cell lysate, reaction buffer, and the dCK substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescent signal using a luminometer.
-
dCK activity is inversely proportional to the luminescent signal (as ATP is consumed). Compare the activity in your experimental samples to controls.
Mandatory Visualization
References
- 1. Deoxycytidine Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]
- 2. rsc.org [rsc.org]
- 3. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
Addressing batch-to-batch variability of synthetic 3'-Deoxycytidine
Welcome to the technical support center for synthetic 3'-Deoxycytidine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic nucleoside analog of deoxycytidine. Its primary mechanism of action involves its intracellular phosphorylation to this compound triphosphate (3'-dCTP).[1][2] This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into newly synthesizing DNA strands by DNA polymerases.[1][3] Due to the absence of a 3'-hydroxyl group, the incorporation of 3'-dCTP leads to the termination of DNA chain elongation, thereby inhibiting DNA synthesis.[4]
Q2: What are the potential sources of batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability of synthetic nucleosides like this compound can stem from several factors during the chemical synthesis process. Key sources include:
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Purity: The presence of unreacted starting materials, intermediates, or byproducts.
-
Impurities: Side reactions can introduce structurally related impurities that are often difficult to separate from the final product. These can include deletion peptides or adducts.
-
Stereoisomers: The synthesis process may yield different stereoisomers which can have varying biological activities.
-
Residual Solvents and Reagents: Leftover solvents or reagents from purification can impact the compound's stability and solubility.
-
Degradation: The compound may degrade over time if not stored under appropriate conditions, such as exposure to light or high temperatures.
Q3: How can impurities in a batch of this compound affect my experimental results?
A3: Impurities in your this compound sample can significantly impact experimental outcomes. Potential effects include:
-
Altered Biological Activity: Impurities can possess their own biological activity, leading to unexpected or off-target effects.
-
Inaccurate Potency: The presence of impurities can lower the effective concentration of this compound, leading to an underestimation of its potency (e.g., a higher IC50 value).
-
Toxicity: Certain impurities may exhibit cytotoxicity, affecting cell viability and confounding the interpretation of results.
-
Irreproducible Data: Batch-to-batch variations in impurity profiles can lead to inconsistent results between experiments, hindering the reproducibility of your findings.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with synthetic this compound.
Issue 1: Inconsistent or lower-than-expected biological activity between different batches.
-
Possible Cause: Variation in the purity and impurity profile of the different batches.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each batch from the supplier. Compare the purity data (typically from HPLC analysis) and impurity profiles if available.
-
Perform Independent Quality Control: If significant variability is suspected, consider performing your own analytical characterization. High-Performance Liquid Chromatography (HPLC) is a standard method to assess purity.
-
Dose-Response Curve Comparison: Run parallel dose-response experiments with the different batches to quantify the difference in potency.
-
Issue 2: Precipitate forms when this compound is added to my cell culture medium.
-
Possible Cause: Poor solubility of the compound in the aqueous medium or interaction with media components.
-
Troubleshooting Steps:
-
Check Solubility: Review the supplier's datasheet for solubility information. If not available, perform a solubility test in your specific cell culture medium.
-
Optimize Solvent and Concentration: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is at a non-toxic level for your cells (typically <0.1%).
-
Pre-warm Medium: Add the this compound stock solution to pre-warmed cell culture medium to minimize temperature-related precipitation.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before use.
-
Issue 3: The biological effect of this compound diminishes over the course of a long-term experiment.
-
Possible Cause: Instability and degradation of the compound in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Conduct a Stability Study: Determine the stability of this compound in your specific cell culture medium under experimental conditions (37°C, 5% CO2). This can be done by incubating the compound in the medium for different durations and then analyzing its concentration by HPLC.
-
Frequent Media Changes: If the compound is found to be unstable, replenish the media with freshly prepared this compound at regular intervals to maintain a consistent effective concentration.
-
Data Presentation
Table 1: Example Certificate of Analysis Data for Two Batches of this compound
| Parameter | Batch A | Batch B |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (HPLC) | 99.2% | 97.5% |
| Major Impurity 1 | 0.3% | 1.1% |
| Major Impurity 2 | 0.1% | 0.5% |
| Residual Solvent (DMSO) | <0.1% | <0.1% |
| Water Content (Karl Fischer) | 0.2% | 0.4% |
Table 2: Troubleshooting Summary for Inconsistent Biological Activity
| Observation | Possible Cause | Recommended Action |
| Higher IC50 with Batch B | Lower purity of Batch B | Normalize dosing based on purity. |
| Unexpected cytotoxicity | Presence of a toxic impurity | Characterize impurities using LC-MS. |
| Variable results | Inconsistent compound stability | Perform stability studies in media. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (linear gradient)
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition (e.g., 1 mg/mL in 95:5 Water:Acetonitrile).
Protocol 2: Cell Viability Assay to Compare Potency of Different Batches
This protocol outlines a workflow for comparing the biological activity of different batches of this compound.
-
Cell Culture: Culture your target cell line under standard conditions.
-
Compound Preparation: Prepare 10 mM stock solutions of each batch of this compound in DMSO.
-
Serial Dilutions: Prepare serial dilutions of each stock solution to create a dose-response range (e.g., 0.1 µM to 100 µM).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with the serial dilutions of each batch of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 value for each batch by plotting the dose-response curves.
Visualizations
Caption: Metabolic activation and mechanism of action of this compound.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Incorporation of nucleoside analogs into nuclear or mitochondrial DNA is determined by the intracellular phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Best practices for storing and handling 3'-Deoxycytidine compounds
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3'-Deoxycytidine and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the proper storage, handling, and use of these compounds in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1: Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Compound: Store the lyophilized powder at -20°C for long-term storage.
-
Stock Solutions: Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is suitable. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C and protect them from light.[1]
Q2: What solvents are recommended for dissolving this compound?
A2: The choice of solvent depends on the experimental requirements.
-
Organic Solvents: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For a related compound, 5-Methyl-2'-deoxycytidine, solubility in DMSO is approximately 20 mg/mL.[2]
-
Aqueous Buffers: For experiments requiring an aqueous solution, Phosphate-Buffered Saline (PBS, pH 7.2) can be used. The solubility of 5-Methyl-2'-deoxycytidine in PBS is approximately 10 mg/mL.[2] It is important to note that aqueous solutions of some nucleoside analogs can be unstable, and it is often recommended to prepare them fresh.
Q3: What are the best practices for preparing a stock solution of this compound?
A3: To prepare a stock solution, you can follow this general protocol:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of sterile, high-purity solvent (e.g., DMSO) to the vial to achieve the desired concentration.
-
Gently vortex or sonicate the vial to ensure the compound is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes for storage.
Q4: What are the primary safety precautions to take when handling this compound?
A4: As with any chemical compound, proper safety measures should be followed. This compound is a nucleoside analog and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Material Safety Data Sheet (MSDS): Always review the MSDS for detailed safety information before handling the compound.
Data Presentation
Table 1: Solubility of a Related Compound (5-Methyl-2'-deoxycytidine)
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 20 | ~82.9 |
| PBS (pH 7.2) | 10 | ~41.5 |
Note: This data is for 5-Methyl-2'-deoxycytidine and should be used as an estimation for this compound. It is recommended to perform solubility tests for your specific experimental conditions.[2]
Table 2: Recommended Storage and Stability of this compound Solutions
| Storage Temperature | Duration | Stability Notes |
| -20°C | Up to 1 month | Protect from light. Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Protect from light. Recommended for long-term storage.[1] |
| 4°C (Aqueous) | < 24 hours | Aqueous solutions of related nucleoside analogs can be unstable. It is highly recommended to prepare fresh solutions for each experiment. |
Note: Quantitative stability data for this compound in various solutions is limited. The stability of aqueous solutions of a related compound, 5-aza-2'-deoxycytidine, is known to be poor. It is advisable to empirically determine the stability for your specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight of this compound is 227.22 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile DMSO to the tube.
-
Vortex the tube or sonicate in a water bath until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: General Cytotoxicity Assay using a Cell Viability Reagent
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solution
-
Possible Cause: The compound has limited solubility in aqueous buffers, especially when diluting from a high-concentration organic stock.
-
Solution:
-
Stepwise Dilution: Avoid adding the concentrated stock directly to the final volume of the aqueous buffer. Instead, perform serial dilutions.
-
Co-solvents: If precipitation persists, consider the use of a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG), if compatible with your experimental system.
-
Warming: Gently warming the solution to 37°C may aid in dissolution, but be mindful of the compound's stability at higher temperatures.
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Possible Cause 1: Compound Degradation: Aqueous solutions of nucleoside analogs can be unstable.
-
Solution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
-
Possible Cause 2: Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in concentration.
-
Solution: Ensure your pipettes are calibrated. Use appropriate pipetting techniques, especially for small volumes.
-
-
Possible Cause 3: Cell Plating Inconsistency: Uneven cell distribution in the wells can lead to variable results in cell-based assays.
-
Solution: Ensure the cell suspension is homogenous before and during plating.
-
Issue 3: Low or No Observed Activity of the Compound
-
Possible Cause 1: Insufficient Compound Concentration: The concentrations used may be too low to elicit a biological response.
-
Solution: Perform a dose-response experiment over a wider range of concentrations.
-
-
Possible Cause 2: Inefficient Cellular Uptake: The compound may not be efficiently transported into the cells.
-
Solution: Review the literature for known transporters of nucleoside analogs in your cell line of interest.
-
-
Possible Cause 3: Lack of Intracellular Activation: this compound needs to be phosphorylated to its triphosphate form to be active as a chain terminator.
-
Solution: Ensure the cell line used has the necessary kinases for this activation.
-
Mandatory Visualizations
Caption: A typical experimental workflow for preparing and using this compound in a cell-based assay.
Caption: The inhibitory effect of this compound triphosphate (3'-dCTP) on pre-ribosomal RNA synthesis.
References
Validation & Comparative
A Comparative Analysis of the Antiviral Efficacy of 3'-Deoxycytidine and Ribavirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral performance of two nucleoside analogs: 3'-Deoxycytidine (also known as Zalcitabine or ddC) and Ribavirin. The information presented is based on available experimental data to assist researchers in understanding their respective antiviral profiles.
Executive Summary
This compound and Ribavirin are both nucleoside analogs that interfere with viral replication, yet they exhibit distinct spectra of activity and mechanisms of action. This compound is a potent chain-terminating inhibitor of reverse transcriptase, demonstrating high efficacy against retroviruses like HIV and hepadnaviruses such as HBV. Its activity against a broader range of RNA viruses is not well-documented in publicly available research.
Ribavirin, in contrast, is a broad-spectrum antiviral agent effective against a wide array of RNA viruses. Its antiviral properties stem from multiple mechanisms, including the inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to GTP pool depletion, and the induction of lethal mutagenesis in the viral genome. This multifaceted approach contributes to its broad applicability but can also be associated with a range of side effects.
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and Ribavirin against various viruses. The Selectivity Index (SI), calculated as CC50/EC50, is also provided as a measure of the therapeutic window.
Table 1: Antiviral Activity and Cytotoxicity of this compound (Zalcitabine)
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | CEM | 0.189 | 178.8 | ~946 |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | MT4 | 0.75 | >33 | >44 |
| Hepadnaviridae | Hepatitis B Virus (HBV) | 2.2.15 | ~1.0 (90% inhibition) | - | - |
| Retroviridae | Feline Leukemia Virus (FeLV) | Feline Lymphoid Cells | 5 - 10 (80% inhibition) | - | - |
Note: Data for this compound against a wider range of RNA viruses is limited in the available literature.
Table 2: Antiviral Activity and Cytotoxicity of Ribavirin
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.6 - 5.5 µg/mL | 560 µg/mL | ~102-933 |
| Orthomyxoviridae | Influenza A (H3N2) | MDCK | 0.6 - 5.5 µg/mL | 560 µg/mL | ~102-933 |
| Orthomyxoviridae | Influenza B | MDCK | 0.6 - 5.5 µg/mL | 560 µg/mL | ~102-933 |
| Flaviviridae | Yellow Fever Virus (YFV 17D) | Vero | 12.3 ± 5.6 µg/mL | >100 µg/mL | >8.1 |
| Paramyxoviridae | Human Parainfluenza Virus 3 (hPIV3) | Vero | 9.4 ± 6.1 µg/mL | >100 µg/mL | >10.6 |
| Bunyaviridae | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero | 3.69 - 8.72 µg/mL | >32 µg/mL | >3.7-8.7 |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 0.8 µM | >100 µM | >125 |
Mechanisms of Action
The antiviral efficacy of these compounds is dictated by their distinct mechanisms of action at the molecular level.
This compound (Zalcitabine)
This compound is a synthetic pyrimidine nucleoside analog of deoxycytidine. Its primary mechanism of action is the inhibition of viral reverse transcriptase.
Figure 1. Mechanism of Action of this compound.
Ribavirin
Ribavirin is a purine nucleoside analog with a broader and more complex mechanism of action that can vary depending on the virus.
Figure 2. Multifaceted Mechanism of Action of Ribavirin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antiviral compounds.
Cytopathic Effect (CPE) Inhibition Assay
This assay is utilized for viruses that cause visible damage to host cells. The efficacy of an antiviral agent is measured by its ability to protect cells from virus-induced death or morphological changes.
Figure 3. Workflow for a CPE Inhibition Assay.
Detailed Steps:
-
Cell Seeding: Plate a suitable host cell line into 96-well microtiter plates at a density that will yield a confluent monolayer the following day.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound or Ribavirin) in cell culture medium.
-
Treatment: Remove the growth medium from the cell monolayers and add the compound dilutions. Include appropriate controls: cells only (no virus, no compound) and virus control (virus, no compound).
-
Infection: Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell-only controls.
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line until significant CPE is observed in the virus control wells.
-
Staining: Remove the medium and stain the remaining viable cells with a solution such as 0.1% crystal violet in 10% formalin.
-
Quantification: After washing and drying, solubilize the stain and measure the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the controls and determine the EC50 value using regression analysis.
Plaque Reduction Assay
This assay is suitable for viruses that form plaques (localized areas of cell death) in a cell monolayer. It quantifies the reduction in the number of plaques in the presence of an antiviral agent.
Detailed Steps:
-
Cell Seeding: Grow a confluent monolayer of susceptible host cells in 6- or 12-well plates.
-
Virus and Compound Incubation: In separate tubes, pre-incubate a known titer of virus (e.g., 100 plaque-forming units) with serial dilutions of the antiviral compound for 1 hour at 37°C.
-
Infection: Add the virus-compound mixtures to the cell monolayers and allow for viral adsorption for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates until plaques are visible.
-
Staining and Counting: Fix the cells and stain with a dye like crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
Detailed Steps:
-
Infection and Treatment: Infect confluent cell monolayers with the virus at a high MOI in the presence of serial dilutions of the antiviral compound.
-
Incubation: Incubate the cultures for a period equivalent to one viral replication cycle.
-
Harvesting: Collect the cell culture supernatant (and/or cell lysates).
-
Titration: Determine the titer of infectious virus in the harvested samples using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis: Calculate the reduction in virus titer for each compound concentration and determine the EC50.
Quantitative PCR (qPCR)-Based Assay
This method quantifies the effect of an antiviral compound on the replication of viral nucleic acid.
Detailed Steps:
-
Infection and Treatment: Infect host cells with the virus and treat with serial dilutions of the antiviral compound.
-
Incubation: Incubate for a defined period to allow for viral replication.
-
Nucleic Acid Extraction: Isolate total RNA or DNA from the cells or supernatant.
-
Reverse Transcription (for RNA viruses): Synthesize cDNA from the viral RNA using reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers and probes specific to a conserved region of the viral genome.
-
Data Analysis: Quantify the amount of viral nucleic acid in treated samples relative to untreated controls and calculate the EC50.
Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
Detailed Steps:
-
Cell Seeding: Plate host cells in 96-well plates.
-
Compound Treatment: Add serial dilutions of the antiviral compound to the cells (without virus).
-
Incubation: Incubate for the same duration as the antiviral assays.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at an appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the CC50 value.
Conclusion
This compound and Ribavirin are two antiviral agents with fundamentally different profiles. This compound is a highly potent and selective inhibitor of retroviruses and hepadnaviruses, acting through a specific chain termination mechanism. Its utility against a broader spectrum of RNA viruses appears limited based on current data.
Ribavirin demonstrates a much broader spectrum of activity against various RNA viruses, which is attributable to its multiple mechanisms of action. This broad activity, however, often comes with a lower selectivity index compared to more targeted antivirals like this compound against its specific targets.
The choice between these or other antiviral compounds for research and development will depend on the target virus, the desired mechanism of action, and the therapeutic window. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel antiviral candidates.
Validation of 3'-Deoxycytidine as a DNA Chain Terminator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3'-Deoxycytidine's performance as a DNA chain terminator against other established alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the evaluation of this compound for research and therapeutic applications.
Mechanism of Action: DNA Chain Termination
This compound is a nucleoside analog that, upon intracellular phosphorylation to its triphosphate form (3'-dCTP), acts as a potent inhibitor of DNA synthesis. Like other chain-terminating nucleoside analogs, its mechanism hinges on the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. During DNA replication, DNA polymerases incorporate 3'-dCTP into the growing DNA strand opposite a guanine base in the template strand. However, the lack of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the subsequent incoming deoxynucleoside triphosphate (dNTP), leading to the termination of DNA chain elongation.[1][2][3] This premature termination of DNA synthesis ultimately triggers cell cycle arrest and apoptosis.
dot
Caption: Mechanism of this compound as a DNA chain terminator.
Comparative Performance Data
The efficacy of a DNA chain terminator is often evaluated by its inhibition constant (Ki) for DNA polymerase and its half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in cellular assays. Below is a compilation of available data for this compound and other widely used nucleoside analogs.
DNA Polymerase Inhibition
| Compound | Enzyme | Kᵢ Value (µM) | Competitive with | Reference |
| This compound triphosphate (3'-dCTP) | RNA Polymerase I/II | 3.0 | CTP | [4] |
| Gemcitabine triphosphate (dFdCTP) | DNA Polymerase α/ε | 11.2 - 14.4 (apparent Kᵢ) | dCTP | [5] |
| Cytarabine triphosphate (Ara-CTP) | DNA Polymerase | Weak competitive inhibitor | dCTP | |
| Zidovudine triphosphate (AZT-TP) | HIV-1 Reverse Transcriptase | Variable (mutant dependent) | dTTP |
Cytotoxicity and Antiviral Activity
| Compound | Cell Line / Virus | Endpoint | IC₅₀ / EC₅₀ (µM) | Reference |
| 2',3'-dideoxycytidine (ddC) | B16 Melanoma | Cell Proliferation | Not specified, but effective in vivo | |
| 5-fluoro-2'-deoxycytidine | AsPC-1 (Pancreatic Cancer) | Cell Viability | ~1 | |
| 5-aza-2'-deoxycytidine | HCT-116 (Colon Cancer) | Cell Viability | 3.18 - 4.08 | |
| Gemcitabine | Pancreatic Cancer Cells | Cell Viability | Varies with cell line | |
| Zidovudine (AZT) | HIV-1 in MT4 cells | Viral Replication | 0.004 | |
| 3'-fluoro-ddCyd | HIV-1 in MT4 cells | Viral Replication | Not specified, Kᵢ/Kₘ for dCyd kinase ~60 | |
| 3'-azido-ddCyd | HIV-1 in MT4 cells | Viral Replication | Not specified, Kᵢ/Kₘ for dCyd kinase ~60 | |
| 3'-Deoxy-3'-Fluoroadenosine | TBEV, Zika, West Nile Virus | Viral Replication | 1.1 - 4.7 |
Experimental Protocols
In Vitro DNA Polymerase Inhibition Assay
This protocol is a general framework for assessing the inhibitory potential of a nucleoside analog triphosphate on DNA polymerase activity.
Objective: To determine the inhibition constant (Kᵢ) of this compound triphosphate (3'-dCTP) for a specific DNA polymerase.
Materials:
-
Purified DNA polymerase
-
Oligonucleotide primer-template DNA substrate
-
Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)
-
This compound triphosphate (3'-dCTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Radiolabeled dNTP (e.g., [α-³²P]dCTP) or fluorescently labeled dNTP
-
Stop solution (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the DNA polymerase, primer-template DNA, and varying concentrations of the natural dNTPs and the inhibitor (3'-dCTP).
-
Initiation: Initiate the reaction by adding the radiolabeled or fluorescently labeled dNTP.
-
Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase for a defined period.
-
Termination: Stop the reactions by adding the stop solution.
-
Analysis: Separate the DNA products by size using denaturing polyacrylamide gel electrophoresis.
-
Quantification: Quantify the amount of product formation using a phosphorimager or fluorescence scanner.
-
Data Analysis: Determine the initial reaction velocities at each substrate and inhibitor concentration. Plot the data using a suitable kinetic model (e.g., Michaelis-Menten with competitive inhibition) to calculate the Kₘ for the natural substrate and the Kᵢ for the inhibitor.
dot
Caption: Workflow for an in vitro DNA polymerase inhibition assay.
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.
Objective: To determine the IC₅₀ value of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
dot
Caption: Workflow for a cell viability MTT assay.
Conclusion
This compound demonstrates the hallmark characteristics of a DNA chain terminator, a class of molecules with significant therapeutic applications. The available data, while not exhaustive for DNA polymerase inhibition, suggests it possesses inhibitory activity against nucleotide polymerases. Its validation as a potent anticancer or antiviral agent requires further investigation to establish its specific IC₅₀ and Kᵢ values across a range of cancer cell lines and viral polymerases. The experimental protocols provided herein offer a framework for conducting such validation studies. This comparative guide serves as a foundational resource for researchers to objectively assess the potential of this compound in the landscape of DNA chain terminating nucleoside analogs.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA polymerase - Wikipedia [en.wikipedia.org]
- 4. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of 3'-Deoxycytidine's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive comparison of the mechanism of action of 3'-Deoxycytidine with other alternative nucleoside analogs. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to facilitate informed decisions in research and development.
Introduction to this compound and Nucleoside Analogs
This compound is a synthetic nucleoside analog that serves as a valuable tool in biomedical research due to its biological activities. Like other nucleoside analogs, its therapeutic and research applications stem from its ability to interfere with nucleic acid synthesis and other cellular processes. Nucleoside analogs are structurally similar to natural nucleosides and can be incorporated into growing DNA or RNA chains, often leading to chain termination or dysfunctional nucleic acids. This guide will delve into the specific mechanism of this compound and compare it with other key nucleoside analogs, providing a framework for cross-validation of its effects.
Mechanism of Action of this compound
The primary mechanism of action of this compound involves its role as a selective inhibitor of pre-ribosomal RNA synthesis in HeLa cells[1]. As a purine nucleoside analogue, it exhibits broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis[2]. A closely related compound, 3'-Amino-2',3'-dideoxycytidine, has been shown to inhibit DNA synthesis by reducing the rate of DNA chain elongation at the replication fork[3]. This suggests that after intracellular phosphorylation to its triphosphate form, this compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for DNA polymerases. Its incorporation into the growing DNA strand would lead to chain termination due to the absence of the 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond.
Comparative Analysis with Alternative Nucleoside Analogs
To cross-validate the mechanism of action of this compound, it is essential to compare its effects with those of other well-characterized nucleoside analogs. This section provides a comparative overview of several key alternatives.
3-Deazauridine
3-Deazauridine acts through a distinct mechanism by inhibiting CTP synthetase, the enzyme responsible for the de novo synthesis of cytidine triphosphate (CTP)[4][5]. This leads to a depletion of the intracellular CTP pool, which in turn affects both RNA and DNA synthesis. Unlike this compound, which directly interferes with DNA elongation, 3-Deazauridine's primary effect is on the precursor nucleotide pool.
5-Aza-2'-deoxycytidine (Decitabine)
Decitabine is a potent DNA methyltransferase 1 (DNMT1) inhibitor. After incorporation into DNA, it forms a covalent bond with DNMT1, trapping the enzyme and leading to its degradation. This results in a genome-wide loss of DNA methylation, leading to the re-expression of silenced tumor suppressor genes. While both Decitabine and this compound are cytidine analogs that affect DNA, their primary mechanisms are different: DNA hypomethylation versus DNA chain termination.
Lamivudine (3TC) and Troxacitabine
These are L-nucleoside analogs, which are stereoisomers of the naturally occurring D-nucleosides. They are pro-drugs that require intracellular phosphorylation to their active triphosphate forms. As chain terminators, they inhibit reverse transcriptases and DNA polymerases. Their unique stereochemistry can influence their substrate specificity and metabolism compared to D-isomers like this compound.
Stavudine (d4T)
Stavudine is a thymidine analog that, after conversion to its triphosphate, competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into DNA by reverse transcriptases and cellular DNA polymerases, leading to chain termination. Its primary comparison point with this compound is its role as a chain-terminating nucleoside analog, though it mimics a different natural nucleoside.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and its alternatives.
Table 1: Comparative Inhibitory Concentrations (IC50)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 3'-Amino-2',3'-dideoxycytidine | Human Lymphoblastoid | DNA Synthesis | ~10 | |
| 3-Deazauridine | L1210 Leukemia | Cell Growth | 0.2 | |
| 5-Aza-2'-deoxycytidine | T24 Bladder Cancer | Cell Growth | 0.1 | |
| Lamivudine (3TC) | HIV-1 infected MT-4 cells | HIV-1 Replication | 0.002 | |
| Stavudine (d4T) | H9 Cells | DNA Synthesis | >250 |
Table 2: Effects on Intracellular Nucleotide Pools
| Compound | Cell Line | Affected Nucleotide Pool | Effect | Reference |
| 3-Deazauridine | L1210 Leukemia | CTP, dCTP | Decrease | |
| 3'-azido-3'-deoxythymidine (AZT) | Human Bone Marrow | dCTP, dTTP | Decrease | |
| Stavudine (d4T) | H9 Cells | dUMP | Decrease |
Experimental Protocols
This section provides an overview of key experimental protocols used to characterize the mechanism of action of nucleoside analogs.
DNA Synthesis Inhibition Assay
Objective: To determine the effect of a compound on DNA synthesis.
Methodology:
-
Culture cells (e.g., HeLa, lymphoblastoid cells) in appropriate media.
-
Expose the cells to varying concentrations of the test compound (e.g., this compound) for a defined period.
-
Add a radiolabeled DNA precursor, such as [³H]-thymidine or [³H]-deoxycytidine, to the culture medium.
-
Incubate for a short period (e.g., 1-4 hours) to allow for incorporation into newly synthesized DNA.
-
Harvest the cells and precipitate the DNA using an acid solution (e.g., trichloroacetic acid).
-
Wash the precipitate to remove unincorporated radiolabeled precursors.
-
Quantify the amount of radioactivity in the DNA precipitate using a scintillation counter.
-
The level of radioactivity is proportional to the rate of DNA synthesis. Compare the results from treated cells to untreated controls to determine the inhibitory effect.
DNA Chain Termination Assay
Objective: To determine if a nucleoside analog acts as a DNA chain terminator.
Methodology:
-
Set up an in vitro DNA synthesis reaction containing a DNA template, a primer, a DNA polymerase (e.g., Klenow fragment), and a mixture of the four natural deoxynucleotide triphosphates (dNTPs).
-
In separate reactions, add increasing concentrations of the triphosphate form of the test nucleoside analog.
-
One of the natural dNTPs should be radiolabeled (e.g., [α-³²P]-dATP) to visualize the synthesized DNA fragments.
-
Allow the reactions to proceed for a set time.
-
Stop the reactions and denature the DNA products.
-
Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography.
-
The presence of shorter DNA fragments in the reactions containing the nucleoside analog, corresponding to the position of the natural nucleotide it mimics, indicates chain termination.
CTP Synthetase Activity Assay
Objective: To measure the inhibitory effect of a compound on CTP synthetase.
Methodology:
-
Prepare a cell-free extract containing CTP synthetase from a relevant cell line or use a purified enzyme.
-
Set up a reaction mixture containing the enzyme, its substrates (UTP, ATP, and glutamine), and necessary cofactors.
-
Add varying concentrations of the test compound (e.g., the triphosphate form of 3-Deazauridine).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and measure the amount of CTP produced. This can be done using high-performance liquid chromatography (HPLC) to separate and quantify the nucleotides.
-
Determine the inhibitory effect of the compound by comparing the CTP production in its presence to that in its absence.
Visualizing Cellular Pathways and Workflows
Signaling Pathway of this compound
Caption: Intracellular activation and mechanism of action of this compound.
Experimental Workflow for DNA Synthesis Inhibition Assay
Caption: Workflow for assessing DNA synthesis inhibition by a test compound.
Logical Relationship of Nucleoside Analog Mechanisms
Caption: Classification of nucleoside analogs based on their primary mechanism.
Conclusion
The cross-validation of this compound's mechanism of action through comparison with other nucleoside analogs reveals the diversity of molecular strategies employed by these compounds to achieve their biological effects. While this compound primarily acts as a DNA chain terminator, alternatives like 3-Deazauridine modulate nucleotide pools, and Decitabine alters the epigenetic landscape. Understanding these distinct and sometimes overlapping mechanisms is crucial for the rational design of experiments, the interpretation of results, and the development of novel therapeutic strategies. This guide provides a foundational framework for researchers to navigate the complexities of nucleoside analog pharmacology.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of 3-deazauridine in tumor cells sensitive and resistant to arabinosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Deazauridine (NSC 126849): an interesting modulator of biochemical response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3'-Deoxycytidine Derivatives in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various 3'-Deoxycytidine derivatives, a class of nucleoside analogs with significant potential in antiviral therapy. By summarizing key experimental data on their antiviral efficacy and cytotoxicity, this document aims to facilitate the evaluation and selection of promising candidates for further research and development. The information presented is collated from a range of preclinical studies, and detailed experimental protocols are provided to ensure transparency and reproducibility.
I. Comparative Analysis of Antiviral Activity and Cytotoxicity
The antiviral activity and cytotoxicity of this compound derivatives are crucial parameters for their therapeutic potential. The following tables summarize the 50% effective concentration (EC₅₀) required to inhibit viral replication and the 50% cytotoxic concentration (CC₅₀) that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable therapeutic window.
Table 1: Anti-HIV Activity of 3'-Substituted 2',3'-Dideoxycytidine Analogs
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 3'-Azido-2',3'-dideoxycytidine (AZC) | HIV-1 | MT-4 | ~60 (Ki/Km for dCyd kinase) | - | - | [1] |
| 3'-Fluoro-2',3'-dideoxycytidine (FddC) | HIV-1 | MT-4 | ~60 (Ki/Km for dCyd kinase) | - | - | [1] |
Note: The values for AZC and FddC are presented as Ki/Km for deoxycytidine kinase, which is a prerequisite for their antiviral activity. Direct EC₅₀ values from this specific comparative study were not provided.
Table 2: Anti-HIV Activity of Other this compound Derivatives and Related Analogs
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 2',3'-dideoxycytidine (ddC) | HIV-1 | MT-4 | - | >2500 | - | [2] |
| 2',3'-dideoxythymidinene (ddeThd) | HIV-1 | MT-4 | 0.04 | >5 | 125 | [2] |
| (-)-2'-deoxy-3'-thiacytidine (3TC) | HIV-1 | Various lymphocyte lines | 0.004 - 0.67 | 500 - 6000 | >746 | [3] |
| (-)-2'-deoxy-3'-thiacytidine (3TC) | HIV-1 | Peripheral blood lymphocytes | 0.0025 - 0.09 | 500 - 6000 | >5555 | |
| 2'-deoxy-3'-thiacytidine (BCH-189) | HIV-1 | MT-4 | 0.73 | >10x AZT | - | |
| 4'-Azido-2'-deoxy-2'-fluorocytidine (arabino) | HCV | Replicon System | 0.024 | - | - | |
| 4'-Azido-2'-deoxy-2',2'-difluorocytidine | HCV | Replicon System | 0.066 | - | - | |
| 4'-Azidocytidine | HCV | Replicon System | 1.28 | - | - |
Table 3: Cytotoxicity of Various Nucleoside Analogs
| Compound | Cell Line | Exposure Time | IC₅₀ / CC₅₀ (µM) | Reference |
| 2'-deoxy-2'-methylidene-5-fluorocytidine | Murine L1210 Leukemia | - | 1.2 | |
| 2'-deoxy-2'-methylidenecytidine | Murine L1210 Leukemia | - | 0.3 | |
| 2'-deoxy-2'-methylidene-5-fluorocytidine | Murine P388 Leukemia | - | 0.6 | |
| 2'-deoxy-2'-methylidenecytidine | Murine P388 Leukemia | - | 0.4 | |
| 2'-deoxy-2'-methylidene-5-fluorocytidine | Human CCRF-CEM Leukemia | - | 0.05 | |
| 2'-deoxy-2'-methylidenecytidine | Human CCRF-CEM Leukemia | - | 0.03 | |
| 5-fluoro-2'-deoxycytidine (FdCyd) | Colon Cancer HCT-116 | 24h | 1.72 ± 0.23 | |
| 5-fluoro-2'-deoxycytidine (FdCyd) | Colon Cancer HCT-116 | 48h | 1.63 ± 0.21 | |
| 5-azacytidine (5-azaC) | Colon Cancer HCT-116 | 24h | 2.18 ± 0.33 | |
| 5-azacytidine (5-azaC) | Colon Cancer HCT-116 | 48h | 1.98 ± 0.29 | |
| 5-aza-2'-deoxycytidine (5-Aza-CdR) | Colon Cancer HCT-116 | 24h | 4.08 ± 0.61 | |
| 5-aza-2'-deoxycytidine (5-Aza-CdR) | Colon Cancer HCT-116 | 48h | 3.18 ± 0.50 | |
| Decitabine (5-aza-2'-deoxycytidine) | Acute Myeloid Leukemia MOLM-13 | 48h | Significantly more effective than Azacytidine | |
| Azacytidine | Acute Myeloid Leukemia MOLM-13 | 48h | - |
II. Mechanisms of Action
This compound derivatives exert their antiviral effects through several mechanisms, primarily by targeting viral polymerases.
A. Chain Termination by Reverse Transcriptase Inhibition
A predominant mechanism for many this compound analogs is the inhibition of viral reverse transcriptase (RT). After intracellular phosphorylation to their active triphosphate form, these analogs are incorporated into the growing viral DNA chain. Lacking a 3'-hydroxyl group, they act as chain terminators, preventing further elongation of the DNA strand and thus halting viral replication.
Mechanism of Reverse Transcriptase Inhibition.
B. Lethal Mutagenesis
A novel mechanism of action is employed by KP-1212, the active metabolite of KP-1461. Instead of acting as a chain terminator, KP-1212 is incorporated into the viral genome and, due to its ability to exist in different tautomeric forms, it can pair with multiple natural bases. This leads to an increased rate of mutations in the viral genome during subsequent rounds of replication. The accumulation of these mutations eventually exceeds the virus's error threshold, leading to a non-viable viral population, a phenomenon known as lethal mutagenesis.
Mechanism of Lethal Mutagenesis by KP-1212.
III. Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of antiviral compounds. Below are protocols for key in vitro assays.
A. HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)
This assay quantifies the activity of HIV-1 RT and is used to screen for RT inhibitors.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (containing template/primer, dNTPs, and labeled nucleotides like Digoxigenin-dUTP and Biotin-dUTP)
-
Lysis Buffer
-
Streptavidin-coated microplate
-
Anti-Digoxigenin-Peroxidase (POD) conjugate
-
ABTS substrate solution
-
Stop Solution
-
Wash Buffer
-
Test compounds (this compound derivatives)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, mix the reaction buffer with either the test compound, a positive control inhibitor (e.g., AZT), or a negative control (vehicle).
-
Add the HIV-1 RT enzyme to each tube to initiate the reverse transcription reaction.
-
Incubate the mixture for 1 hour at 37°C to allow for the synthesis of biotin- and digoxigenin-labeled DNA.
-
Transfer the reaction products to a streptavidin-coated microplate and incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the plate.
-
Wash the plate multiple times with wash buffer to remove unbound components.
-
Add the Anti-Digoxigenin-POD conjugate to each well and incubate for 1 hour at 37°C. This antibody will bind to the digoxigenin-labeled DNA.
-
Wash the plate again to remove unbound antibody.
-
Add the ABTS substrate solution and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
The percentage of RT inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells. The EC₅₀ value is then determined from the dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay Workflow.
B. MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Test compounds
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Add serial dilutions of the test compounds to the wells. Include control wells with untreated cells and wells with vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ value is determined from the dose-response curve.
MTT Cytotoxicity Assay Workflow.
C. Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (EC₅₀).
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates
-
Virus stock of known titer
-
Serum-free cell culture medium
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Test compounds
Procedure:
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Prepare a virus inoculum at a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Mix the virus inoculum with each dilution of the test compound and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Include virus control (virus only) and cell control (medium only) wells.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
After incubation, fix the cells and stain with a suitable staining solution (e.g., crystal violet).
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ is determined from the dose-response curve.
Plaque Reduction Assay Workflow.
References
- 1. Anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. (-)-2'-deoxy-3'-thiacytidine is a potent, highly selective inhibitor of human immunodeficiency virus type 1 and type 2 replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of 3'-Deoxycytidine and its Analogs with Other Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for effective cancer therapies increasingly focuses on combination treatments that leverage synergistic interactions between different drugs. This guide provides a comparative analysis of the synergistic effects of 3'-Deoxycytidine and its analogs when combined with other therapeutic agents. By summarizing key experimental findings, detailing methodologies, and visualizing the underlying molecular pathways, this document aims to inform and guide further research and development in this promising area.
Synergistic Combinations with this compound Analogs
Several studies have demonstrated that combining this compound analogs, such as 5-aza-2'-deoxycytidine (Decitabine), with other drugs can lead to significantly enhanced anti-cancer activity. This section details the quantitative data from key studies, highlighting the synergistic nature of these combinations.
Table 1: Synergistic Effect of 5-aza-2'-deoxycytidine (5-AZA-CdR) and 3-Deazauridine (3-DU) in Leukemia
The combination of the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine with the CTP synthetase inhibitor 3-Deazauridine has shown strong synergistic antileukemic activity. Pre-treatment with 3-Deazauridine enhances the incorporation of 5-aza-2'-deoxycytidine into DNA, leading to increased efficacy.[1]
| Cell Line | Drug Combination | Effect | Combination Index (CI) | Reference |
| Human Leukemia Cells | 5-AZA-CdR + 3-DU | Enhanced antineoplastic action | Data not explicitly provided in abstract, described as synergistic | [1] |
| L1210 Murine Leukemia | 5-AZA-CdR + 3-DU | Increased lifespan in mice | Data not explicitly provided in abstract, described as curative in some mice | [1] |
Note: While the study demonstrates strong synergy, specific Combination Index (CI) values were not available in the reviewed abstract. The synergy was determined by increased drug incorporation into DNA and enhanced in vivo anti-leukemic effects.[1]
Table 2: Synergistic Effect of 5-aza-2'-deoxycytidine (5-AZA-CdR) and Genistein in Leukemia
The combination of 5-aza-2'-deoxycytidine with the isoflavone genistein has been shown to produce a synergistic loss of clonogenicity in human leukemia cell lines and increase the lifespan of mice with leukemia.
| Cell Line | Drug Combination | Effect | Finding | Reference |
| HL-60 (Human Myeloid Leukemia) | 5-AZA-CdR + Genistein | Synergistic loss of clonogenicity | Qualitative description of synergy | [2] |
| MOLT-3 (Human Lymphoid Leukemia) | 5-AZA-CdR + Genistein | Synergistic loss of clonogenicity | Qualitative description of synergy | |
| L1210 Murine Leukemia | 5-AZA-CdR + Genistein | Synergistic increase in life span | In vivo synergistic effect |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. This section outlines the key experimental protocols used to evaluate the synergistic effects of these drug combinations.
Clonogenic Assay for Leukemia Cells
This assay is used to determine the ability of a single cancer cell to undergo unlimited division and form a colony. It is a standard method for assessing the cytotoxic and synergistic effects of anti-cancer drugs in vitro.
Protocol:
-
Cell Preparation: Harvest leukemia cells (e.g., HL-60, MOLT-3) from culture and prepare a single-cell suspension.
-
Drug Treatment: Expose cells to varying concentrations of each drug individually and in combination for a specified period (e.g., 24, 48, or 72 hours).
-
Plating: After treatment, wash the cells and plate them in a semi-solid medium (e.g., methylcellulose or soft agar) in petri dishes or multi-well plates. The seeding density should be optimized for each cell line to obtain a countable number of colonies (typically 50-100 colonies per plate in the control group).
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 1-3 weeks, allowing colonies to form.
-
Staining and Counting: Stain the colonies with a solution like crystal violet and count them manually or using an automated colony counter. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control. Use this data to determine the IC50 for each drug and to calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy.
In Vivo Murine Leukemia Model
Animal models are essential for evaluating the in vivo efficacy and synergy of drug combinations.
Protocol:
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or immunodeficient mice) and inject them with a murine or human leukemia cell line (e.g., L1210).
-
Drug Administration: Once the leukemia is established (e.g., detectable tumor burden or a set number of days post-injection), treat the mice with the individual drugs and their combination. The doses, schedule, and route of administration (e.g., intraperitoneal, intravenous, oral) should be optimized.
-
Monitoring: Monitor the mice daily for signs of toxicity and disease progression. Key endpoints include overall survival, tumor burden (if applicable), and body weight.
-
Data Analysis: Compare the survival curves of the different treatment groups using Kaplan-Meier analysis and log-rank tests. A significant increase in the median or overall survival in the combination group compared to the single-agent groups indicates a synergistic effect.
Quantification of Synergy: The Chou-Talalay Method
The Combination Index (CI) method developed by Chou and Talalay is a widely accepted method for quantifying drug synergy.
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
The CI value is calculated based on the dose-effect curves of the individual drugs and their combination.
Signaling Pathways and Mechanisms of Synergy
Understanding the molecular mechanisms underlying drug synergy is critical for rational drug development. The following diagrams illustrate the key signaling pathways affected by the synergistic drug combinations.
DNA Methylation and CTP Synthesis Inhibition
The synergy between 5-aza-2'-deoxycytidine and 3-Deazauridine is rooted in their distinct but complementary mechanisms of action. 3-Deazauridine inhibits CTP synthetase, leading to a depletion of intracellular CTP pools. This, in turn, enhances the phosphorylation and subsequent incorporation of 5-aza-2'-deoxycytidine into DNA, where it inhibits DNA methyltransferases (DNMTs), leading to DNA hypomethylation and re-expression of tumor suppressor genes.
Caption: Mechanism of synergy between 3-Deazauridine and 5-aza-2'-deoxycytidine.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical workflow for evaluating the synergistic effects of a drug combination, from initial in vitro screening to in vivo validation.
Caption: A typical experimental workflow for assessing drug synergy.
References
- 1. 3-Deazauridine enhances the antileukemic action of 5-aza-2'-deoxycytidine and targets drug-resistance due to deficiency in deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic effect of 5-Aza-2'-deoxycytidine and genistein in combination against leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Structural Activity Relationship of 3'-Deoxycytidine Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of 3'-Deoxycytidine analogs and their biological activity is paramount. These nucleoside analogs, potent inhibitors of DNA synthesis, hold significant promise in the realms of anticancer and antiviral therapies. Their mechanism of action, primarily centered on the termination of DNA chain elongation after phosphorylation by deoxycytidine kinase (dCK), makes them a compelling class of therapeutic agents. This guide provides a comprehensive comparison of this compound analogs, supported by experimental data, detailed methodologies, and visual representations of their molecular interactions and signaling pathways.
Performance Comparison of this compound Analogs
The therapeutic efficacy of this compound analogs is intrinsically linked to their chemical structure, particularly the substitutions at the 3'-position of the deoxyribose sugar. These modifications influence their recognition and phosphorylation by dCK, their incorporation into DNA by polymerases, and their ultimate ability to halt cellular replication or viral propagation. The following tables summarize the quantitative data on the anticancer and antiviral activities of various this compound analogs.
Anticancer Activity of this compound Analogs
The cytotoxic effects of these analogs against various cancer cell lines are typically quantified by their half-maximal effective concentration (ED50) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Compound | 3'-Substitution | Cancer Cell Line | ED50 (µM) | Reference |
| This compound | -H | CCRF-CEM | 25 | [1] |
| L1210 | 5 | [1] | ||
| P388 | 2.5 | [1] | ||
| S-180 | 15 | [1] | ||
| 3'-Deoxy-ara-C | -H (arabino config.) | CCRF-CEM | 2 | [1] |
| L1210 | 10 | |||
| P388 | 5 | |||
| S-180 | 34 | |||
| 2'-Deoxy-2'-methylidenecytidine | Not a 3'-analog, but a relevant comparator | L1210 | 0.3 | |
| P388 | 0.4 | |||
| Sarcoma 180 | 1.5 | |||
| CCRF-CEM | 0.03 | |||
| 2'-Deoxy-2'-methylidene-5-fluorocytidine | Not a 3'-analog, but a relevant comparator | L1210 | 1.2 | |
| P388 | 0.6 | |||
| Sarcoma 180 | 1.5 | |||
| CCRF-CEM | 0.05 |
Antiviral Activity of this compound Analogs
The antiviral efficacy is determined by the half-maximal effective concentration (EC50) required to inhibit viral replication.
| Compound | 3'-Substitution | Virus | EC50 (µM) | Reference |
| 3'-Azido-2',3'-dideoxycytidine (AZC) | -N3 | HIV | Not specified, but active | |
| 3'-Fluoro-2',3'-dideoxycytidine (FddCyd) | -F | HIV | Not specified, but active | |
| 2'-Deoxy-2'-fluorocytidine | Not a 3'-analog, but a relevant comparator | CCHFV | 0.061 ± 0.018 |
Mechanism of Action: A Multi-Step Process
The biological activity of this compound analogs is initiated by their cellular uptake and subsequent phosphorylation. This process is critical for their activation into the pharmacologically active triphosphate form.
Once converted to their triphosphate form, these analogs act as competitive inhibitors of natural deoxynucleotides for incorporation into the growing DNA chain by DNA polymerases. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analog prevents the formation of the next phosphodiester bond, leading to premature DNA chain termination. This abrupt halt in DNA replication triggers a cascade of cellular events, including the activation of DNA damage response pathways and, ultimately, programmed cell death (apoptosis) in cancer cells or inhibition of viral replication.
Signaling Pathways Activated by DNA Damage
The termination of DNA synthesis by this compound analogs is a potent trigger for the DNA damage response (DDR) pathway. This intricate signaling network is crucial in determining the ultimate fate of the cell.
References
3'-Deoxycytidine: A Comparative Analysis of its Effects on Viral and Human DNA Polymerases
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Deoxycytidine is a nucleoside analog that, upon intracellular conversion to its active triphosphate form (this compound 5'-triphosphate, 3'-dCTP), acts as a potent inhibitor of DNA synthesis. Its mechanism of action lies in its ability to be incorporated into a growing DNA chain by DNA polymerases. However, due to the absence of a 3'-hydroxyl group on the deoxyribose sugar, the subsequent formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP) is prevented, leading to chain termination. This property makes this compound and similar nucleoside analogs valuable tools in antiviral and anticancer research. The therapeutic efficacy of such compounds often hinges on their selective inhibition of viral or cancer-related DNA polymerases over host cellular DNA polymerases, thereby minimizing toxicity. This guide provides a comparative overview of the effects of this compound and its close analogs on viral versus human DNA polymerases, supported by experimental data and methodologies.
Mechanism of Action: Chain Termination
The primary mechanism by which this compound inhibits DNA synthesis is through chain termination. The process can be summarized in the following steps:
-
Cellular Uptake and Phosphorylation: this compound enters the cell and is phosphorylated by host cell kinases to its active triphosphate form, 3'-dCTP.
-
Competition with Natural Substrates: 3'-dCTP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of DNA polymerase.
-
Incorporation into the Growing DNA Strand: DNA polymerase incorporates the 3'-deoxycytidylate monophosphate (3'-dCMP) from 3'-dCTP into the nascent DNA strand.
-
Chain Elongation Termination: The absence of a 3'-hydroxyl group on the incorporated 3'-dCMP prevents the formation of a phosphodiester bond with the next incoming dNTP, thus halting further elongation of the DNA chain.
Mechanism of this compound-induced chain termination.
Comparative Inhibitory Effects
While direct comparative studies on the inhibitory effects of 3'-dCTP on specific viral versus human DNA polymerases are limited in publicly available literature, data from closely related 3'-modified deoxynucleoside analogs demonstrate a significant therapeutic window, with much greater potency against viral polymerases. The following tables summarize the inhibitory activities of several this compound analogs against Hepatitis B Virus (HBV) DNA polymerase and human DNA polymerases α and β.
Table 1: Inhibitory Activity of this compound Analogs against Viral and Human DNA Polymerases
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 2',3'-dideoxy-5-methylcytidine triphosphate | HBV DNA Polymerase | 2.5 ± 0.8 | [1][2] |
| Human DNA Polymerase α | >200 | [1][2] | |
| Human DNA Polymerase β | >200 | [1] | |
| 2',3'-dideoxy-3'-fluoro-5-methylcytidine triphosphate | HBV DNA Polymerase | 0.03 ± 0.01 | |
| Human DNA Polymerase α | >200 | ||
| Human DNA Polymerase β | 19.5 ± 6.1 | ||
| 3'-azido-2',3'-dideoxy-5-methylcytidine triphosphate | HBV DNA Polymerase | 0.12 ± 0.05 | |
| Human DNA Polymerase α | >200 | ||
| Human DNA Polymerase β | >200 |
IC50 (50% inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by half.
The data clearly indicate that these this compound analogs are potent inhibitors of HBV DNA polymerase, with IC50 values in the low micromolar to nanomolar range. In contrast, human DNA polymerase α is highly resistant to these compounds, and while human DNA polymerase β shows some sensitivity to the 3'-fluoro-substituted analog, it is still significantly less than that observed for the viral polymerase. This selectivity is a crucial factor in the development of effective and safe antiviral therapies.
Experimental Protocols
The determination of the inhibitory activity of compounds like 3'-dCTP on DNA polymerases is typically conducted through in vitro enzyme assays. A common method is the DNA polymerase inhibition assay, which measures the incorporation of radiolabeled or fluorescently tagged dNTPs into a DNA template-primer.
General DNA Polymerase Inhibition Assay Protocol
This protocol outlines the key steps for determining the IC50 or Ki value of an inhibitor against a purified DNA polymerase.
Materials:
-
Purified viral or human DNA polymerase.
-
Activated DNA template-primer (e.g., activated calf thymus DNA or a synthetic oligonucleotide template-primer).
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP, and dCTP).
-
Radiolabeled dNTP (e.g., [³H]dCTP or [α-³²P]dCTP) or a fluorescently labeled dNTP.
-
3'-dCTP or other inhibitor of interest.
-
Assay buffer containing appropriate salts (e.g., MgCl₂), buffering agent (e.g., Tris-HCl), and stabilizers.
-
Trichloroacetic acid (TCA) for precipitation of DNA (for radioisotope assays).
-
Glass fiber filters.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing the assay buffer, activated DNA template-primer, three of the four dNTPs, and the radiolabeled or fluorescently labeled dNTP.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (3'-dCTP) to the reaction mixtures. A control reaction with no inhibitor should also be prepared.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the purified DNA polymerase to the reaction mixtures. Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reaction, for example, by adding a solution of EDTA.
-
Quantification of DNA Synthesis:
-
Radioisotope Method: Spot the reaction mixtures onto glass fiber filters. Precipitate the newly synthesized DNA by washing the filters with cold TCA. The amount of incorporated radiolabeled dNTP is then quantified using a scintillation counter.
-
Fluorescence Method: If a fluorescently labeled dNTP is used, the amount of incorporation can be measured directly using a fluorescence plate reader after separating the unincorporated labeled dNTPs.
-
-
Data Analysis: Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value. For determination of the inhibition constant (Ki), experiments are performed at various substrate and inhibitor concentrations, and the data are analyzed using methods such as Lineweaver-Burk or Dixon plots.
Experimental workflow for DNA polymerase inhibition assay.
Conclusion
This compound and its analogs represent a class of potent DNA synthesis inhibitors with significant therapeutic potential. The available data on related compounds strongly suggest that 3'-dCTP would exhibit selective inhibition of viral DNA polymerases over human DNA polymerases. This selectivity is paramount for the development of antiviral agents with a favorable safety profile. The experimental protocols outlined provide a framework for the continued evaluation of such compounds and the elucidation of their precise mechanisms of action against various viral and cellular targets. Further head-to-head comparative studies of 3'-dCTP are warranted to fully characterize its inhibitory profile and guide future drug development efforts.
References
- 1. Comparative inhibition of hepatitis B virus DNA polymerase and cellular DNA polymerases by triphosphates of sugar-modified 5-methyldeoxycytidines and of other nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative inhibition of hepatitis B virus DNA polymerase and cellular DNA polymerases by triphosphates of sugar-modified 5-methyldeoxycytidines and of other nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3'-Deoxycytidine and Cytarabine for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two nucleoside analogs, 3'-Deoxycytidine (also known as Zalcitabine) and Cytarabine (ara-C), with a focus on their potential applications in oncology. While Cytarabine is a long-established chemotherapeutic agent, primarily for hematological malignancies, this compound, originally developed as an antiretroviral drug, has also demonstrated anti-cancer properties in preclinical studies. This document synthesizes available experimental data to objectively compare their mechanisms of action, anti-cancer activity, pharmacokinetics, and toxicity profiles.
Mechanism of Action: Targeting DNA Synthesis
Both this compound and Cytarabine are analogs of the natural nucleoside deoxycytidine and exert their cytotoxic effects by interfering with DNA synthesis. However, their precise molecular interactions differ.
Cytarabine , upon intracellular phosphorylation to its active triphosphate form (ara-CTP), acts as a competitive inhibitor of DNA polymerase. Its incorporation into the growing DNA strand leads to chain termination and induces DNA damage, ultimately triggering apoptosis.[1][2]
This compound is also converted to its active triphosphate metabolite (ddCTP). Lacking a hydroxyl group at the 3' position of the deoxyribose sugar, its incorporation into DNA definitively terminates chain elongation, as no further phosphodiester bonds can be formed.[3][4] This mechanism is particularly effective in cells with high replicative activity, such as cancer cells.
References
Safety Operating Guide
Proper Disposal of 3'-Deoxycytidine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 3'-Deoxycytidine is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring compliance with general hazardous waste protocols. This information is intended for researchers, scientists, and drug development professionals to minimize risks and maintain a safe laboratory environment.
Immediate Safety and Handling Precautions
Essential PPE includes:
-
A standard laboratory coat.
-
Safety goggles or glasses.
-
Chemical-resistant gloves.
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any airborne particles.
Quantitative Hazard Data Summary
The following table summarizes the hazard information for a closely related compound, 2',3'-Dideoxycytidine, which should be considered as a proxy for handling and disposal decisions regarding this compound in the absence of specific data.
| Compound | CAS Number | Molecular Formula | Hazard Statements |
| 2',3'-Dideoxycytidine | 7481-89-2 | C₉H₁₃N₃O₃ | Suspected of causing cancer (H351)[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must be managed as hazardous chemical waste. On-site chemical deactivation is not recommended without validated protocols and institutional approval. The following steps outline the proper segregation, labeling, and storage of this compound waste pending collection by a licensed hazardous waste disposal service.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step to ensure safety and compliance.
-
Solid Waste:
-
Dispose of unused or expired solid this compound in its original manufacturer's container whenever possible.
-
Contaminated lab supplies such as gloves, bench paper, and Kim Wipes should be double-bagged in clear plastic bags to allow for visual inspection.
-
Label the bag as "Hazardous Waste" and list the chemical contaminant.
-
-
Liquid Waste:
-
All aqueous and solvent-based solutions containing this compound must be collected in a designated, leak-proof hazardous waste container.
-
Ensure the container is chemically compatible with the solvent used.
-
Do not dispose of this compound solutions down the drain. While some institutional guidelines may permit drain disposal for very dilute solutions of certain chemicals, the potential carcinogenicity of related compounds makes this an unsafe practice for this compound.
-
-
Sharps Waste:
-
Needles, syringes, pipette tips, and any other sharps contaminated with this compound must be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
Step 2: Waste Labeling
Accurate and thorough labeling of all hazardous waste containers is mandatory for safety and regulatory compliance.
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The concentration of the waste, if applicable.
-
The primary hazard(s): "Toxic " and "Suspected Carcinogen ".
-
The date when the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
Step 3: Waste Storage
Proper storage of hazardous waste containers is essential to prevent spills, leaks, and exposure.
-
Container Integrity:
-
Ensure all waste containers have a secure, leak-proof, screw-on cap. Containers must be kept closed except when adding waste.
-
Do not overfill containers; leave at least one inch of headspace to allow for expansion.
-
-
Secondary Containment:
-
Place all liquid waste containers in a secondary container, such as a lab tray or dishpan, that is chemically compatible and can hold 110% of the volume of the primary container. This will contain any potential leaks or spills.
-
-
Storage Location:
-
Store hazardous waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.
-
This area should be secure, away from general laboratory traffic, and well-ventilated.
-
Segregate incompatible waste streams, such as acids and bases, to prevent accidental reactions.
-
Step 4: Arranging for Disposal
-
Do not accumulate large quantities of hazardous waste.
-
Follow your institution's guidelines for the maximum allowable accumulation time and quantity. Typically, waste must be collected within 90 days of the start date on the label.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
Experimental Workflow & Disposal Decision Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
